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  • Product: 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide
  • CAS: 1159977-40-8

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profile and Solvation Mechanics of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

Executive Summary In the development and manufacturing of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole, understanding the physicochemical properties of critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development and manufacturing of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole, understanding the physicochemical properties of critical intermediates and impurities is paramount for designing robust purification processes. 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (CAS: 1159977-40-8) is a key N-oxidized pyridine derivative encountered in these synthetic pathways[1][2].

This technical whitepaper provides an in-depth analysis of the solubility profile of this compound across various organic solvents. By deconstructing the molecular drivers of its solvation thermodynamics and detailing a self-validating experimental protocol for solubility determination, this guide equips researchers with the actionable intelligence required for optimal solvent selection, impurity purging, and analytical method development.

Structural Determinants of Solvation Mechanics

To predict and manipulate the solubility of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, one must first understand the causality behind its intermolecular interactions. The molecule presents a fascinating dichotomy of highly polar and moderately lipophilic functional groups.

The N-Oxide Dipole and Zwitterionic Character

The dominant feature of this molecule is the pyridine N-oxide core. Unlike the parent pyridine ring (dipole moment ~2.37 D), the N-oxide functional group possesses a highly polarized, formally zwitterionic dative N⁺–O⁻ bond, elevating the molecular dipole moment to approximately 4.24 D[3][4]. This extreme polarity creates a strong localized negative charge on the oxygen atom, making it an exceptional hydrogen-bond acceptor[5]. Consequently, the compound exhibits high affinity for polar protic solvents.

The Hydroxymethyl Hydrogen-Bonding Network

At the C5 position, the hydroxymethyl (-CH₂OH) group acts as both a strong hydrogen-bond donor and acceptor. In the solid state, this group frequently engages in intermolecular hydrogen bonding with the N-oxide oxygen of adjacent molecules, resulting in a high crystal lattice energy. For dissolution to occur, the solvent must provide sufficient solvation energy to break this robust lattice network.

Lipophilic Modulation via Methoxy and Dimethyl Groups

If the molecule consisted solely of the N-oxide and hydroxymethyl groups, it would be highly hydrophilic and largely insoluble in organic media. However, the methoxy group at C4 and the dimethyl groups at C2 and C3 introduce significant steric bulk and lipophilic (hydrocarbon) character. This structural feature facilitates favorable dispersion forces, enabling solubility in moderately polar and halogenated organic solvents.

G Compound 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine N-oxide NOxide N-Oxide Group (Dipole ~4.24 D) Compound->NOxide Hydroxymethyl Hydroxymethyl Group (H-Bond Donor/Acceptor) Compound->Hydroxymethyl Lipophilic Methoxy & Dimethyls (Lipophilic/Steric) Compound->Lipophilic Protic Polar Protic Solvents (e.g., Methanol) NOxide->Protic Strong H-Bonding Halogenated Halogenated Solvents (e.g., DCM, Chloroform) NOxide->Halogenated Dipole-Dipole NonPolar Non-Polar Solvents (e.g., Heptane) NOxide->NonPolar Insoluble (Lattice > Solvation) Hydroxymethyl->Protic H-Bonding Lipophilic->Halogenated Dispersion Forces

Diagram 1: Solvation interaction network mapping functional groups to solvent affinities.

Quantitative Solubility Profile

Based on the physicochemical properties of the N-oxide and empirical data from structurally analogous pyridine derivatives, the thermodynamic solubility of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is summarized below.

Notably, the compound demonstrates exceptional solubility in halogenated solvents like Dichloromethane (DCM) and Chloroform[6][7]. This is caused by the unique ability of the highly polarized N-O bond to act as a strong H-bond acceptor, while the weakly acidic C-H bonds of DCM/Chloroform act as H-bond donors, creating a highly favorable solvation complex.

Solvent ClassSpecific SolventEstimated Thermodynamic Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol> 50.0Strong H-bond donation/acceptance with N-oxide and -OH groups.
Polar Protic Ethanol> 30.0H-bonding, slightly reduced by longer alkyl chain.
Halogenated Dichloromethane (DCM)> 50.0Dipole-dipole interactions; weak H-bond donation from solvent to N-oxide.
Halogenated Chloroform> 50.0Strong dipole-induced dipole; favorable interaction with lipophilic groups.
Polar Aprotic Acetonitrile10.0 - 20.0Moderate dipole-dipole alignment; lacks H-bond donation.
Polar Aprotic Ethyl Acetate2.0 - 5.0Limited polarity; struggles to overcome solid-state lattice energy.
Non-Polar n-Heptane / Hexane< 0.1 (Practically Insoluble)Inability to disrupt intermolecular H-bonding network of the solid state.

Self-Validating Experimental Protocol: The Shake-Flask HPLC Method

To generate reliable, reproducible solubility data for process chemistry, kinetic solubility estimations (e.g., solvent addition until visual dissolution) are insufficient. The Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for determining true thermodynamic solubility[8][9][10].

The following protocol is designed as a self-validating system. It incorporates solid-state verification to ensure that the solubility measured corresponds to the intended polymorph, ruling out false readings caused by in-situ solvate formation or polymorphic transitions.

Step-by-Step Methodology

Phase 1: Sample Preparation & Equilibration

  • Solid Addition: Weigh approximately 50 mg of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure a visible excess of solid remains; if all solid dissolves, add more API until a suspension is maintained.

  • Thermal Agitation: Seal the vials tightly and place them in a thermomixer. Agitate at 400 rpm at a strictly controlled temperature of 25.0 ± 0.1 °C[8][11].

  • Equilibration Time: Maintain agitation for 48 hours. Causality note: 48 hours is required to ensure the system transitions from a kinetic dissolution state to true thermodynamic equilibrium, overcoming any supersaturation effects[9].

Phase 2: Phase Separation 5. Centrifugation: Transfer the suspension to a temperature-controlled centrifuge (25 °C) and spin at 10,000 rpm for 10 minutes to pellet the undissolved solid. 6. Filtration (Optional but Recommended): Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter (pre-saturated with the solvent to prevent analyte adsorption) to remove sub-visible particulates[12].

Phase 3: Quantification & Validation 7. Dilution: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to bring the concentration within the linear range of the calibration curve. 8. HPLC-UV Analysis: Inject the sample onto a C18 reverse-phase column. Quantify the concentration using a pre-established multi-point calibration curve based on the area under the curve (AUC) at the compound's UV maximum (typically ~270-280 nm for substituted pyridines). 9. Solid-State Verification (Critical): Recover the undissolved pellet from Step 5. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm that the solid phase did not convert to a solvate or a different polymorph during the 48-hour equilibration.

Workflow Prep 1. Sample Preparation Excess Solid + Target Solvent Equil 2. Thermal Equilibration 25°C, 400 rpm, 48h Prep->Equil Phase 3. Phase Separation Centrifugation & 0.45µm Filtration Equil->Phase Analysis 4. Quantification HPLC-UV Analysis of Supernatant Phase->Analysis Soluble Fraction Validation 5. Solid-State Verification XRPD on Residual Pellet Phase->Validation Undissolved Solid

Diagram 2: Self-validating high-throughput thermodynamic solubility screening workflow.

Strategic Recommendations for Process Chemistry

Understanding the solubility profile of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide unlocks several strategic advantages in drug development:

  • Impurity Purging via Anti-Solvent Crystallization: Because the N-oxide is practically insoluble in non-polar solvents (heptane, hexane) but highly soluble in DCM and methanol, researchers can design highly efficient purging strategies. If the target API is soluble in a solvent mixture where the N-oxide is not, heptane can be used as an anti-solvent to selectively crash out the API while retaining the N-oxide impurity in a DCM-rich mother liquor.

  • Chromatographic Method Development: The high polarity and zwitterionic nature of the N-oxide mean it will elute very early on standard C18 reverse-phase columns. Analytical scientists should consider using polar-embedded stationary phases or adjusting the aqueous mobile phase pH to ensure adequate retention and separation from the main API peak.

  • Handling and Storage: Due to the strong hydrogen-bond accepting nature of the N-oxide group, the compound is likely hygroscopic. It should be stored in desiccated environments to prevent moisture uptake, which could alter its apparent solubility and solid-state stability.

References

  • Fisher Scientific. "5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, TRC". Fishersci.at. Available at: [Link]

  • Grokipedia. "Pyridine-N-oxide - Chemical Properties and Dipole Moment". Grokipedia.com. Available at:[Link]

  • RSC Publishing. "Fluorescent styryl pyridine-N-oxide probes". Rsc.org. Available at: [Link]

  • National Institutes of Health (NIH). "Computational Study of Selected Amine and Lactam N-Oxides". Nih.gov. Available at:[Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility". Bio-protocol.org. Available at: [Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io. Available at: [Link]

  • Regulations.gov. "Determination of Water Solubility Using the Shake Flask Method". Regulations.gov. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Toxicity, Safety, and MSDS Data for 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Overview 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a substituted pyridine N-oxide derivative. Such compounds are...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Overview

5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a substituted pyridine N-oxide derivative. Such compounds are often utilized as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The N-oxide functional group can significantly influence the chemical reactivity and biological properties of the pyridine ring, often increasing its polarity and potential for hydrogen bonding.[1] Given its structural similarity to intermediates in the synthesis of proton pump inhibitors like omeprazole, understanding its potential toxicological profile is critical for safe handling and use in a research and development setting.[2]

This guide provides a consolidated overview of the likely hazards, safety precautions, and emergency procedures associated with 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, based on data from structurally similar pyridine derivatives.

Section 2: Hazard Identification and Classification (by Analogy)

Due to the absence of specific toxicological data for 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, a hazard assessment has been formulated based on related compounds such as 4-methoxy-3,5-dimethyl-2-pyridinemethanol and various pyridine-N-oxide derivatives.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[3][4][5][6]
Eye Irritation2AH319: Causes serious eye irritation[3][4][5][6]
Specific Target Organ Toxicity3H335: May cause respiratory irritation[5][6]
Acute Toxicity (Oral)4H302: Harmful if swallowed[5]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled[5]

Potential Health Effects:

  • Eye Contact: Expected to cause serious irritation, which may include redness, pain, and watering.[4][6]

  • Skin Contact: Likely to cause skin irritation upon direct contact.[3][6] Prolonged or repeated exposure may lead to dermatitis.

  • Inhalation: May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[5][6]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[5][7]

Section 3: Experimental Protocols for Safe Handling

The following protocols are designed to minimize exposure and ensure the safe handling of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide in a laboratory setting.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following diagram illustrates the recommended PPE workflow.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase Assess_Hazards Assess Chemical Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Based on SDS/Analogy Lab_Coat Don Lab Coat Select_PPE->Lab_Coat Gloves Don Nitrile Gloves Lab_Coat->Gloves Goggles Don Safety Goggles/Face Shield Gloves->Goggles Respirator Use Respirator (if needed) Goggles->Respirator For powders/aerosols Fume_Hood Work in a Fume Hood Respirator->Fume_Hood

Caption: Recommended PPE and Engineering Control Workflow.

Step-by-Step PPE Protocol:

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8] A face shield may be necessary for splash-prone operations.

  • Skin Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[4] Gloves should be inspected for integrity before use and changed frequently.[9]

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA-approved respirator.[7] All work with powdered or volatile forms of the compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[8][9]

Storage and Handling Procedures
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

  • Handling: Avoid the formation of dust and aerosols.[8] Use only in a well-ventilated area, preferably a chemical fume hood.[6] Wash hands thoroughly after handling.[4]

Section 4: Emergency and First-Aid Procedures

The following diagram outlines the initial response steps in case of an accidental exposure.

Emergency_Response cluster_actions Immediate Actions Exposure Exposure Event Inhalation Move to Fresh Air Exposure->Inhalation Inhalation Skin_Contact Remove Contaminated Clothing Wash Skin with Soap & Water Exposure->Skin_Contact Skin Contact Eye_Contact Rinse Eyes for 15 mins Exposure->Eye_Contact Eye Contact Ingestion Rinse Mouth Do NOT Induce Vomiting Exposure->Ingestion Ingestion Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention

Caption: First-Aid Response Flowchart for Accidental Exposure.

Detailed First-Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water while removing all contaminated clothing.[5] If skin irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and seek immediate medical attention.[7]

Section 5: Fire-Fighting and Disposal Measures

  • Fire-Fighting Measures: In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3][9] Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

  • Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal facility.[8] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Section 6: Physical and Chemical Properties (Inferred)

While specific data for 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is limited, the properties of related compounds suggest it is likely a solid at room temperature.

PropertyInferred Value/Observation
Physical StateSolid[4]
AppearanceWhite to off-white or pale yellow powder/crystals[4]
SolubilityLikely soluble in polar organic solvents such as methanol and DMSO.[10]

Section 7: References

  • Clearsynth. (n.d.). Omeprazole EP Impurity C | CAS No. 73590-85-9. Retrieved from Clearsynth website.

  • Thermo Fisher Scientific. (2011, June 7). Safety Data Sheet. Retrieved from Thermo Fisher Scientific website.

  • TCI EUROPE N.V. (n.d.). Safety Data Sheet. Retrieved from TCI Chemicals website.

  • Cayman Chemical. (2025, July 11). Safety Data Sheet. Retrieved from Cayman Chemical website.

  • Fisher Scientific. (2011, June 7). Safety Data Sheet. Retrieved from Fisher Scientific website.

  • LKT Labs. (n.d.). Omeprazole Impurity C. Retrieved from LKT Labs website.

  • 3M. (2025, October 2). Safety Data Sheet. Retrieved from 3M website.

  • SynZeal. (n.d.). Omeprazole EP Impurity C | 73590-85-9. Retrieved from SynZeal website.

  • Briti Scientific. (n.d.). Omeprazole EP Impurity C/Esomeprazole EP Impurity C. Retrieved from Briti Scientific website.

  • Pharmaffiliates. (n.d.). CAS No : 73590-85-9 | Product Name : Omeprazole - Impurity C. Retrieved from Pharmaffiliates website.

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from Cole-Parmer website.

  • BLDpharm. (n.d.). 1159977-40-8|5-(Hydroxymethyl)-4-methoxy-2,3-dimethylpyridine 1-oxide. Retrieved from BLDpharm website.

  • PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Retrieved from PubChem website.

  • (n.d.). 4-Methoxypyridine N-oxide hydrate - SAFETY DATA SHEET.

  • Veeprho. (n.d.). Ziprasidone EP Impurity E | CAS 1159977-04-4. Retrieved from Veeprho website.

  • BOC Sciences. (n.d.). CAS 1159977-04-4 (Ziprasidone EP Impurity E). Retrieved from BOC Sciences website.

  • ECHEMI. (n.d.). 4-Methoxy-3,5-dimethyl-2-pyridinemethanol SDS, 86604-78-6 Safety Data Sheets. Retrieved from ECHEMI website.

  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine. Retrieved from Benchchem website.

  • SynZeal. (n.d.). Ziprasidone EP Impurity E | 1159977-04-4. Retrieved from SynZeal website.

  • Svaklifesciences. (n.d.). Ziprasidone EP Impurity E | CAS No: 1159977-04-4. Retrieved from Svaklifesciences website.

  • Semantic Scholar. (2024, March 29). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Retrieved from Semantic Scholar website.

  • Capot Chemical. (2021, April 29). MSDS of 2,3-Dimethyl-4-Nitropyridine-N-Oxide. Retrieved from Capot Chemical website.

  • USP Store. (n.d.). Ziprasidone Related Compound B (10 mg). Retrieved from USP Store website.

  • Rasayan J. Chem. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from Rasayan Journal of Chemistry website.

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

Authored by: A Senior Application Scientist Introduction 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted pyridine N-oxide, it serves as a crucial intermediate in the synthesis of various pharmaceutical agents, including proton pump inhibitors. A thorough understanding of its physicochemical properties is paramount for process optimization, quality control, and mechanistic studies. Among the essential analytical techniques, UV-Vis absorption spectroscopy provides valuable insights into the electronic structure of the molecule, which is critical for its identification, quantification, and stability assessment.

This technical guide offers a comprehensive overview of the theoretical and practical aspects of the UV-Vis absorption spectrum of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide. It is designed for researchers, scientists, and drug development professionals, providing not only the fundamental principles but also actionable protocols and data interpretation strategies.

Theoretical Background: Electronic Transitions in Pyridine N-Oxides

The UV-Vis absorption spectrum of pyridine N-oxides is characterized by distinct electronic transitions within the molecule. For pyridine N-oxide and its derivatives, the spectrum typically arises from π-π* transitions.[1] The N-oxide group acts as a strong auxochrome, influencing the electron density of the pyridine ring. This results in a charge-transfer band from the oxygen atom of the N-oxide to the ring.[1]

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. In the case of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, the electron-donating nature of the methoxy and methyl groups, along with the hydroxymethyl group, is expected to influence the energy of the π-π* transitions. Generally, electron-donating groups can cause a bathochromic shift (a shift to longer wavelengths) of the main absorption bands.

Predicted Spectral Characteristics

  • Primary Absorption Band (π-π): A strong absorption band is anticipated in the UV region, likely between 270 and 290 nm. This band corresponds to a π-π transition, characteristic of the pyridine N-oxide chromophore.

  • Secondary Bands : Depending on the solvent and pH, weaker bands or shoulders may be observed at other wavelengths. For instance, some pyridine N-oxide derivatives exhibit additional bands in the 220-240 nm and 310-330 nm regions.

The predicted spectral data are summarized in the table below:

Parameter Predicted Value Notes
λmax (Primary π-π)*270 - 290 nmThe exact maximum will be solvent-dependent.
Molar Absorptivity (ε) HighExpected to be in the range of 10,000 - 20,000 L·mol⁻¹·cm⁻¹.
Secondary Bands PossibleMay appear as shoulders or distinct peaks depending on conditions.

Experimental Protocol for UV-Vis Spectral Acquisition

To obtain a reliable and reproducible UV-Vis absorption spectrum of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, a systematic experimental approach is crucial. This protocol is designed to be a self-validating system.

Materials and Instrumentation
  • Analyte : 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, of high purity.

  • Solvents : Spectroscopic grade solvents are mandatory. Recommended solvents include ethanol, methanol, acetonitrile, and water. The choice of solvent is critical as it can influence the spectrum.[2][3][4][5]

  • Instrumentation : A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm and a resolution of 1 nm or better.

  • Cuvettes : Matched quartz cuvettes with a 1 cm path length.

Step-by-Step Procedure
  • Stock Solution Preparation :

    • Accurately weigh a small amount (e.g., 10 mg) of the analyte.

    • Dissolve it in a known volume (e.g., 100 mL) of the chosen spectroscopic grade solvent to prepare a stock solution of known concentration.

  • Working Solution Preparation :

    • Prepare a series of dilutions from the stock solution to determine a suitable concentration for measurement. The absorbance at λmax should ideally be in the range of 0.5 - 1.5 for optimal accuracy.

  • Instrument Setup and Blanking :

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range (e.g., 200-400 nm).

    • Fill a quartz cuvette with the pure solvent to be used for the sample and place it in the reference beam path.

    • Fill another quartz cuvette with the same pure solvent and place it in the sample beam path.

    • Run a baseline correction (autozero) to subtract the solvent's absorbance.

  • Sample Measurement :

    • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.

    • Place the sample cuvette in the sample holder.

    • Acquire the absorption spectrum.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λmax).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition & Analysis stock Prepare Stock Solution (Known Concentration) working Prepare Working Solution (Dilution for Optimal Absorbance) stock->working measure Measure Sample Spectrum working->measure warmup Spectrophotometer Warm-up baseline Baseline Correction (Solvent Blank) warmup->baseline baseline->measure analyze Identify λmax and Calculate ε measure->analyze

Caption: Experimental workflow for UV-Vis spectral acquisition.

Influence of Environmental Factors

The electronic transitions of pyridine N-oxides are known to be sensitive to the surrounding chemical environment. Understanding these effects is crucial for accurate and reproducible measurements.

Solvent Effects (Solvatochromism)

The choice of solvent can significantly shift the absorption maxima.[5] This phenomenon, known as solvatochromism, is particularly pronounced for polar molecules like pyridine N-oxides.

  • Polar Protic Solvents (e.g., water, methanol) : These solvents can form hydrogen bonds with the N-oxide oxygen atom. This interaction stabilizes the ground state more than the excited state, leading to a hypsochromic shift (blue shift, to shorter wavelengths) of the n-π* transitions and potentially the π-π* transitions as well.[2][4] For some pyridine N-oxides, a blue shift is observed when moving from a non-polar to a polar solvent.[4]

  • Polar Aprotic Solvents (e.g., acetonitrile) : These solvents can also induce spectral shifts due to dipole-dipole interactions. The extent of the shift will depend on the solvent's polarity.[1]

  • Non-polar Solvents (e.g., hexane, cyclohexane) : In these solvents, solute-solvent interactions are minimal, and the spectrum is considered to be closest to the gas-phase spectrum.

pH Effects

The UV-Vis spectrum of pyridine N-oxides is highly dependent on pH due to the basicity of the N-oxide oxygen.[6][7]

  • Acidic Conditions : In the presence of an acid, the N-oxide oxygen can be protonated. This protonation significantly alters the electronic structure of the chromophore. For many pyridine N-oxides, protonation leads to an inversion of the absorption bands, with the long-wavelength band shifting to shorter wavelengths (blue shift) and the short-wavelength band shifting to longer ones (red shift).[1]

  • Neutral and Basic Conditions : In neutral or basic media, the compound will exist in its free base form.

The effect of pH can be systematically studied by preparing a series of buffer solutions and recording the spectrum at each pH value. This can also allow for the determination of the pKa of the protonated form.

Logical Relationship Diagram

G cluster_params cluster_effects cluster_cause Solvent Solvent Polarity & H-Bonding Hbond Hydrogen Bonding & Dipole Interactions Solvent->Hbond pH pH Proton Protonation of N-oxide pH->Proton Shift Spectral Shift (λmax) Intensity Intensity Change (ε) Hbond->Shift Hbond->Intensity Proton->Shift Proton->Intensity

Caption: Influence of solvent and pH on UV-Vis spectral properties.

Conclusion

This technical guide provides a comprehensive framework for understanding, acquiring, and interpreting the UV-Vis absorption spectrum of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide. While a definitive spectrum is not cataloged, the principles derived from the study of related pyridine N-oxides offer robust predictive power. By following the detailed experimental protocol and considering the significant effects of solvent and pH, researchers can generate high-quality, reliable spectral data. This information is invaluable for the quantitative analysis, purity assessment, and further investigation of this important pharmaceutical intermediate.

References

Sources

Protocols & Analytical Methods

Method

role of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide as an omeprazole intermediate

Title: The Role of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide in the Synthesis of 5-Hydroxyomeprazole: An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Execut...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: The Role of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide in the Synthesis of 5-Hydroxyomeprazole: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Omeprazole is a foundational proton pump inhibitor (PPI) whose hepatic clearance is primarily dictated by the cytochrome P450 enzyme CYP2C19[1]. The major inactive metabolite produced by this pathway is 5-hydroxyomeprazole [1]. In modern pharmacokinetics and personalized medicine, 5-hydroxyomeprazole serves as a critical clinical biomarker for CYP2C19 phenotyping, allowing clinicians to classify patients as poor, intermediate, or rapid metabolizers[1].

To support rigorous LC-MS/MS pharmacokinetic studies, high-purity synthetic reference standards of 5-hydroxyomeprazole are mandatory. The most formidable challenge in its total synthesis is the precise construction of its uniquely substituted pyridine ring. This application note details the mechanistic causality and self-validating protocols for utilizing 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (CAS: 1159977-40-8) as the pivotal advanced intermediate to achieve this synthesis[2].

Mechanistic Causality: The Directing Power of the N-Oxide

The target pyridine fragment for 5-hydroxyomeprazole is 2-chloromethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine (also named[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol in IUPAC nomenclature)[2].

The fundamental chemical challenge lies in selectively functionalizing the 2-methyl group to a leaving group (chloromethyl) while preserving the 3-methyl and 5-hydroxymethyl groups. 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide solves this through precise regiocontrol[2]:

  • Activation via Polonovski Rearrangement: The N-oxide moiety acts as an internal directing group. When treated with an acylating agent like acetic anhydride, the N-oxide oxygen is acetylated, creating a positively charged nitrogen intermediate.

  • Regioselective Deprotonation: Deprotonation strictly occurs at the most acidic adjacent carbon—the α -methyl group at position 2. The β -methyl group at position 3 cannot form the necessary enamine-like anhydrobase.

  • Result: The inert 2-methyl group is selectively converted into a highly reactive 2-acetoxymethyl group, perfectly priming the molecule for subsequent coupling, while the N-oxide simultaneously protects the pyridine nitrogen from unwanted side reactions[2].

Synthetic Workflow

The following DOT diagram illustrates the logical progression from the N-oxide intermediate to the final clinical biomarker.

G A 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine N-oxide (CAS: 1159977-40-8) B Polonovski Rearrangement Reagent: Acetic Anhydride (Ac2O) Target: α-methyl activation A->B C 2-Acetoxymethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine B->C D Hydrolysis & Chlorination Reagents: 1. NaOH/MeOH 2. SOCl2 Target: Leaving group installation C->D E 2-Chloromethyl-5-hydroxymethyl- 4-methoxy-3-methylpyridine (Crucial Coupling Precursor) D->E F Thioether Coupling Reagent: 5-Methoxy-2-mercaptobenzimidazole Target: Core skeleton assembly E->F G 5-Hydroxyomeprazole Sulfide F->G H Sulfoxidation Reagent: m-CPBA Target: Sulfoxide formation G->H I 5-Hydroxyomeprazole (CYP2C19 Clinical Biomarker) H->I

Caption: Synthetic workflow of 5-hydroxyomeprazole utilizing the N-oxide intermediate via Polonovski rearrangement.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system to ensure trustworthiness and prevent cascading failures during the multi-step synthesis[2].

Protocol 4.1: Polonovski Activation

Objective: Convert 5-hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide to the 2-acetoxymethyl derivative.

  • Reaction: Dissolve 1.0 eq of the N-oxide in an excess of acetic anhydride (Ac 2​ O). Heat the mixture to 90°C under an argon atmosphere for 2–3 hours.

  • Workup: Quench the reaction by pouring it over crushed ice. Neutralize with saturated NaHCO 3​ and extract with dichloromethane (DCM). Dry the organic layer over Na 2​ SO 4​ and concentrate under reduced pressure.

  • Self-Validation Checkpoint ( 1 H-NMR): Analyze the crude product. The reaction is deemed successful only if the characteristic 2-methyl singlet (~2.5 ppm) has completely disappeared, replaced by a new two-proton singlet at ~5.2 ppm, confirming the precise installation of the 2-acetoxymethyl group[2].

Protocol 4.2: Hydrolysis and Halogenation

Objective: Generate the active electrophile, 2-chloromethyl-5-hydroxymethyl-4-methoxy-3-methylpyridine.

  • Hydrolysis: Dissolve the acetate intermediate in a MeOH/H 2​ O mixture. Add 2.0 eq of NaOH and stir at 20°C for 2 hours to yield the 2,5-bis(hydroxymethyl) intermediate. Extract and concentrate.

  • Chlorination: Dissolve the intermediate in anhydrous DCM. Dropwise, add 1.1 eq of thionyl chloride (SOCl 2​ ) at 0°C. Stir for 1 hour, keeping the temperature strictly below 30°C to prevent over-chlorination of the 5-hydroxymethyl group[2].

  • Self-Validation Checkpoint (LC-MS): Analyze the concentrated product. Look for the distinct mass shift where the hydroxyl group (M-OH) is replaced by chlorine. The presence of a 3:1 isotopic ratio (M and M+2) for the [M+H] + ion validates the successful formation of the chloromethyl electrophile[2].

Protocol 4.3: Benzimidazole Coupling and Sulfoxidation

Objective: Assemble the final 5-hydroxyomeprazole structure.

  • Coupling: Combine the chloromethyl pyridine (1.0 eq) with 5-methoxy-2-mercaptobenzimidazole (1.0 eq) in MeOH. Add NaOH (1.1 eq) and stir at room temperature until complete consumption of the starting materials is observed via TLC.

  • Oxidation: Dissolve the resulting sulfide in a DCM/MeOH mixture. Cool to 2–3°C. Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.0 eq) buffered with NaHCO 3​ . Stir for 30 minutes[2].

  • Self-Validation Checkpoint (LC-MS/MS): The synthetic standard must exhibit an exact Multiple Reaction Monitoring (MRM) transition of m/z 362.1 214.1, matching the known fragmentation pattern of the biological CYP2C19 metabolite[3].

Quantitative Data & Validation Metrics

The following table summarizes the expected quantitative yields and critical analytical markers required to validate each step of the synthesis[2],[3].

Synthetic StepKey ReagentsTypical YieldSelf-Validating Analytical Marker
1. Polonovski Rearrangement Ac 2​ O, 90°C75 - 80% 1 H-NMR: Shift from 2.5 ppm (s, 3H) to 5.2 ppm (s, 2H)
2. Hydrolysis NaOH, MeOH/H 2​ O> 90%TLC: Shift to higher polarity (lower Rf​ in EtOAc/Hexane)
3. Chlorination SOCl 2​ , DCM, 0°C80 - 85%LC-MS: Isotopic 3:1 ratio indicating mono-chlorination
4. Thioether Coupling Benzimidazole thiol, NaOH85 - 90% 1 H-NMR: Appearance of benzimidazole aromatic protons
5. Sulfoxidation m-CPBA, NaHCO 3​ , 2°C45 - 50%LC-MS/MS: MRM transition m/z 362.1 214.1

Application in Pharmacokinetics (LC-MS/MS)

Once synthesized and validated, the 5-hydroxyomeprazole standard is utilized to calibrate bioanalytical assays. In a typical clinical workflow:

  • Patient plasma is collected post-omeprazole administration[3].

  • Proteins are precipitated using ice-cold acetonitrile containing an internal standard (e.g., 4-Desmethoxy Omeprazole-d3)[3].

  • The sample is analyzed via HPLC coupled with positive Electrospray Ionization (ESI+)[3].

  • By comparing the Area Under the Curve (AUC) of the MRM transitions for omeprazole (m/z 346.1 198.0) and the synthesized 5-hydroxyomeprazole standard (m/z 362.1 214.1), researchers calculate the metabolic ratio[3]. This ratio definitively assigns the patient's CYP2C19 phenotype, guiding precision dosing for acid-related gastrointestinal disorders[1].

Sources

Application

Application Note: Crystallization Strategies for the Recovery and Purification of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective crystallization of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide. This guide moves...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective crystallization of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide. This guide moves beyond simple procedural lists to explain the underlying scientific principles, enabling robust and adaptable protocol development.

Introduction: The Crystallization Challenge

5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a heterocyclic compound whose structural complexity presents unique purification challenges. The presence of a highly polar N-oxide group, a hydrogen-bond-donating hydroxymethyl group, and a hydrogen-bond-accepting methoxy group results in a molecule with a high dipole moment and a strong affinity for polar solvents.[1] These characteristics, while beneficial for certain applications, can complicate recovery from reaction mixtures, often leading to "oiling out" or the formation of amorphous solids instead of well-defined crystals. Furthermore, pyridine N-oxides are known to be potentially hygroscopic and can exhibit polymorphism, where the same compound crystallizes into different solid-state forms with varying physicochemical properties.[2][3][4][5]

Mastering the crystallization of this molecule is critical for ensuring high purity, consistent batch quality, and optimal downstream performance in pharmaceutical synthesis. This guide provides a systematic approach to overcoming these challenges through informed solvent selection and precisely controlled crystallization techniques.

Part 1: Foundational Principles

Physicochemical Landscape

The crystallization behavior of the target molecule is governed by its functional groups:

  • Pyridine N-Oxide: Imparts significant polarity and acts as a strong hydrogen bond acceptor.[6]

  • Hydroxymethyl Group (-CH₂OH): Functions as both a hydrogen bond donor and acceptor, increasing polarity and solubility in protic solvents.

  • Methoxy Group (-OCH₃): A hydrogen bond acceptor that contributes to the molecule's overall polarity.

  • Methyl Groups (-CH₃): Provide some lipophilic character.

The interplay of these groups dictates that "like dissolves like" is a primary guiding principle for solvent selection.[7][8] Polar solvents will be effective at dissolving the compound, while non-polar solvents will be poor solvents, making them ideal candidates for use as anti-solvents.

The Role of Impurities

The presence of impurities, even in small amounts, can profoundly impact crystallization.[9] Structurally related impurities from the synthesis can become incorporated into the crystal lattice, compromising purity.[10][11] Other impurities may act as nucleation inhibitors or alter the crystal morphology, leading to smaller, less stable, or needle-like crystals that are difficult to filter and dry.[10][12] Therefore, a pre-crystallization workup to remove gross impurities is often a prerequisite for successful crystal recovery.

Part 2: Pre-Crystallization Workflow: Solvent Screening

A systematic solvent screen is the most critical step in developing a robust crystallization protocol. The goal is to identify a solvent or solvent system where the target compound exhibits high solubility at an elevated temperature and low solubility at a reduced temperature.

Systematic Solvent Screening Workflow

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Two-Solvent (Anti-Solvent) System Screening A Place ~10-20 mg of crude material in a small test tube B Add candidate solvent dropwise (0.5 mL increments) A->B C Observe solubility at room temperature B->C D If soluble, solvent is unsuitable for single-solvent cooling. (Reserve as 'good' solvent for anti-solvent method) C->D Soluble E If insoluble or sparingly soluble, heat the mixture gently C->E Insoluble F Observe solubility when hot E->F Insoluble G If insoluble when hot, reject solvent F->G Insoluble H If soluble when hot, cool to room temperature, then place in an ice bath F->H Soluble I Observe for crystal formation H->I J IDEAL SOLVENT FOUND: High solubility hot, low solubility cold I->J Crystals Form K NO CRYSTALS FORM: Solution may be supersaturated or too much solvent was added. (Potential for evaporation method) I->K No Crystals L Dissolve ~10-20 mg of crude material in a minimal amount of a 'good' solvent (identified in Phase 1, e.g., Methanol) M Add a miscible 'poor' anti-solvent (e.g., Hexanes, Water) dropwise L->M N Observe for precipitation or turbidity M->N O IDEAL ANTI-SOLVENT FOUND: Induces precipitation, forming a stable crystalline solid upon standing N->O Crystals Form P OILING OUT OCCURS: System is not ideal. Try a different solvent pair or adjust temperature N->P Oil Forms

Caption: Workflow for systematic solvent screening.

Table 1: Candidate Solvents for Screening
Solvent ClassExample SolventsBoiling Point (°C)PolarityRationale for Use
Protic Polar Methanol, Ethanol, Isopropanol65, 78, 82HighLikely to be excellent "good" solvents due to strong hydrogen bonding capabilities.[7]
Aprotic Polar Acetone, Ethyl Acetate, Acetonitrile56, 77, 82Medium-HighGood potential as primary solvents for cooling crystallization.[13]
Ethers Tetrahydrofuran (THF)66MediumCan be effective for compounds with moderate polarity.
Halogenated Dichloromethane (DCM)40Medium-LowLower boiling point may be useful, but often a moderate solvent at all temperatures.
Hydrocarbons Hexanes, Heptane, Toluene69, 98, 111Very LowExcellent candidates for "anti-solvents" or "poor" solvents.[13]
Aqueous Water100Very HighPotential as a primary solvent or as an anti-solvent with organic solvents like acetone.

Part 3: Crystallization Protocols

Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common and often preferred method for purification, provided a suitable solvent is identified.[14][15] It relies on the principle that the compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation and crystal formation.[16]

Cooling_Crystallization_Workflow A 1. Dissolution Place crude material in flask. Add minimum amount of hot solvent until fully dissolved. B 2. Hot Filtration (Optional) If insoluble impurities are present, filter the hot solution quickly to remove them. A->B C 3. Slow Cooling Cover flask and allow to cool slowly and undisturbed to room temperature. Insulation can help. B->C Clear Solution D 4. Maturation Once at room temperature, place flask in an ice bath (0-4 °C) for >30 minutes to maximize yield. C->D E 5. Harvesting Collect crystals by vacuum filtration using a Büchner funnel. D->E F 6. Washing Wash crystals with a small amount of ice-cold crystallization solvent to remove adhering mother liquor. E->F G 7. Drying Dry crystals under vacuum to a constant weight. F->G

Caption: Step-by-step cooling crystallization protocol.

  • Dissolution: In an Erlenmeyer flask, add the selected solvent to the crude 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide. Heat the mixture to just below the solvent's boiling point with stirring. Continue to add solvent in small portions until the solid has just completely dissolved. Using excess solvent is a common cause of failure.[8]

  • Hot Filtration (Optional): If solid impurities remain in the hot solution, perform a rapid gravity filtration using a pre-heated funnel to remove them. This prevents premature crystallization in the funnel.

  • Maturation: Once the flask has reached room temperature and crystal formation has occurred, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

  • Harvesting and Washing: Collect the crystals by vacuum filtration. Wash the collected crystal cake with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This technique is invaluable when no single solvent provides the desired temperature-dependent solubility profile.[14][15] It involves dissolving the compound in a "good" solvent and then inducing crystallization by adding a miscible "anti-solvent" in which the compound is insoluble.[18][19]

AntiSolvent_Crystallization_Workflow A 1. Dissolution Dissolve crude material in a minimal amount of a 'good' solvent (e.g., Methanol) at room temperature. B 2. Anti-Solvent Addition Add the 'anti-solvent' (e.g., Hexanes) dropwise with constant swirling until the solution becomes persistently turbid. A->B C 3. Clarification Add 1-2 drops of the 'good' solvent to just redissolve the precipitate, creating a solution at the point of saturation. B->C D 4. Crystallization Cover the flask and allow it to stand undisturbed. Cooling in an ice bath can promote further crystallization. C->D E 5. Harvesting Collect crystals by vacuum filtration. D->E F 6. Washing Wash crystals with a pre-mixed solution of the anti-solvent/good-solvent ratio used for crystallization, chilled. E->F G 7. Drying Dry crystals under vacuum to a constant weight. F->G

Caption: Step-by-step anti-solvent crystallization protocol.

  • Dissolution: Dissolve the crude compound in the minimum volume of a "good" solvent (e.g., ethanol or acetone) at room temperature or with gentle warming.

  • Induce Supersaturation: Slowly add the "anti-solvent" (e.g., hexanes or water) drop by drop while stirring or swirling the flask. The rate of addition is a critical parameter; adding the anti-solvent too quickly can cause the compound to "oil out" or precipitate as an amorphous solid.[18] Continue adding until the solution becomes faintly and persistently cloudy (turbid).

  • Clarification: Add one or two drops of the "good" solvent back into the solution until it becomes clear again. This crucial step ensures the solution is perfectly saturated and poised for optimal crystal growth.[8]

  • Crystallization and Maturation: Cover the flask and allow it to stand undisturbed. Crystals should form as the system equilibrates. The process can be aided by gently scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.[8] Cooling the mixture in an ice bath can further increase the yield.

  • Harvesting and Washing: Collect the crystals via vacuum filtration. Wash the crystals with a small amount of a chilled mixture of the good-solvent and anti-solvent.

  • Drying: Dry the purified product under vacuum.

Part 4: Troubleshooting and Optimization

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated but lacks nucleation sites.- The compound has very high solubility even when cold.- Boil off some of the solvent to increase the concentration and allow it to cool again.[8]- Scratch the inner surface of the flask with a glass rod.[8]- Add a "seed crystal" of the pure compound if available.[14]
"Oiling Out" - The solution became too supersaturated too quickly.- The cooling rate was too fast.- The boiling point of the solvent is lower than the melting point of the solute.- Re-heat the solution to dissolve the oil, add more "good" solvent, and allow it to cool more slowly.- In an anti-solvent system, add more "good" solvent and then add the anti-solvent more slowly.
Poor Recovery/Yield - The compound has significant solubility in the solvent even at low temperatures.- Insufficient cooling/maturation time.- Too much solvent was used for washing.- Ensure the solution is cooled in an ice bath for an adequate amount of time (>30 min).- Switch to an anti-solvent method.- Use only a minimal amount of ice-cold solvent for washing the crystal cake.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Before cooling, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities.

References

  • Benchchem. (n.d.). Introduction to Crystallization of Pyridine N-Oxide Compounds.
  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development.
  • BIA. (2022). Crystallisation in pharmaceutical processes.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • Katrusiak, A., & Szafrański, M. (2014). Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. IUCrJ.
  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Katrusiak, A., & Szafrański, M. (2014). Isothermal and isochoric crystallization of highly hygroscopic pyridine N-oxide of aqueous solution. PubMed.
  • Vasylyeva, V., et al. (2010).
  • Vasylyeva, V., et al. (2010). Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues. American Chemical Society.
  • ResearchGate. (n.d.). Stages of pyridine N-oxide single-crystal isochoric growth from the....
  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model.
  • Stahly, G. P. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.
  • Mirai Intex. (2024). Crystallization process: how does crystallization work.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
  • Tian, F., et al. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol.
  • Mettler Toledo. (2024).
  • Vasylyeva, V., et al. (2010).
  • Black, S., & Muller, F. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development.
  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from University of Toronto, Department of Chemistry.
  • Tescione, F., et al. (2023).
  • Van Der Ham, F., et al. (2006). Method including antisolvent crystallization process.
  • Vangala, V. R., et al. (2011). Sulfonamide−Pyridine-N-oxide Cocrystals. Crystal Growth & Design.
  • Nagy, Z. K., & Braatz, R. D. (2012).
  • Journal of Chemical Education. (1977).
  • Fieser, L. F. (n.d.).
  • Cashion, J. D., et al. (2016). Synthesis, Crystal Structures and Properties of Ni(NCS)2-4-(hydroxymethyl)pyridine Coordination Compounds.
  • MDPI. (n.d.). Special Issue : Anti-Solvent Crystallization.
  • Benchchem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Nakanishi, M., & Muro, T. (1969). Derivatives of 2,6- and 2,5-bis (hydroxymethyl)pyridines.
  • Sarma, B., & Sarma, R. (2009). Synthesis and characterization of pyridine N-oxide complexes of manganese, copper and zinc.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Methoxy-2,3,5-trimethylpyridine.
  • Le, P. M., & Sarlah, D. (2019).
  • PrepChem.com. (n.d.). Synthesis of 4-methoxy-2,3,5-trimethylpyridine N-oxide.
  • BLDpharm. (n.d.). 1159977-40-8|5-(Hydroxymethyl)-4-methoxy-2,3-dimethylpyridine 1-oxide.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab, Scripps Research.
  • Weinstock, L. M., & Tull, R. J. (1990). Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
  • Figueroa, J. S., et al. (2025).
  • Kruger, J., et al. (2020). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing temperature and pH conditions for 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide synthesis

Welcome to the Technical Support Center for the synthesis of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (CAS: 1159977-40-8)[1]. This compound is a critical structural intermediate and analytical standard in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (CAS: 1159977-40-8)[1]. This compound is a critical structural intermediate and analytical standard in the development of substituted benzimidazole-based active pharmaceutical ingredients (APIs).

This guide is designed for researchers and process chemists to troubleshoot and optimize the N-oxidation of heavily substituted pyridines. By mastering the thermodynamic and kinetic levers of this reaction—specifically temperature and pH—you can eliminate byproduct formation and maximize yield.

Part 1: Mechanistic Causality & Workflow

The conversion of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine to its corresponding N-oxide is typically driven by an electrophilic oxygen transfer from a peracid (often peracetic acid generated in situ from hydrogen peroxide and glacial acetic acid)[2].

Success in this synthesis is dictated by a delicate balance:

  • Nucleophilicity vs. Protonation (pH): The pyridine nitrogen must possess an available lone pair to attack the peroxide complex. If the environment is too acidic, the nitrogen protonates, neutralizing its nucleophilicity and stalling the reaction[3].

  • Activation Energy vs. Degradation (Temperature): Sufficient thermal energy is required to overcome the steric hindrance of the 2,3-dimethyl and 4-methoxy groups. However, excessive heat will trigger the over-oxidation of the sensitive 5-hydroxymethyl group into an aldehyde or carboxylic acid[4].

SynthesisWorkflow Start 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine Oxidant Oxidant Addition (H2O2 / Acetic Acid) Start->Oxidant TempControl Temperature Control (60°C - 75°C) Oxidant->TempControl pHControl pH Optimization (pH 4.0 - 5.5) Oxidant->pHControl Product 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine N-oxide (Target Product) TempControl->Product Optimal (60-75°C) OverOx Over-oxidation (Aldehyde/Acid Byproducts) TempControl->OverOx >85°C pHControl->Product Optimal (pH 4.0-5.5) Stall Reaction Stalling (Protonated Pyridine) pHControl->Stall < pH 3.0

Reaction workflow for pyridine N-oxidation highlighting the critical impact of temperature and pH.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my N-oxidation reaction stalling at 40-50% conversion despite adding excess hydrogen peroxide? A: This is a classic pH-dependent kinetic stall. The N-oxidation mechanism requires the pyridine nitrogen to act as a nucleophile. If the pH drops below 3.0, the pyridine nitrogen becomes fully protonated (the pKa​ of heavily substituted pyridines is typically around 5.5–6.5). A protonated pyridine lacks the lone pair necessary for nucleophilic attack, effectively halting the reaction[3]. Actionable Fix: Do not add more oxidant. Instead, adjust the acetic acid ratio or introduce a mild buffer to maintain a pH of 4.0–5.5. This ensures a sufficient equilibrium fraction of the free-base pyridine remains available for oxidation.

Q2: I am detecting significant levels of aldehyde and carboxylic acid impurities in my HPLC trace. How can I prevent this? A: These impurities are the direct result of thermal over-oxidation. While the sterically hindered pyridine ring requires a specific activation energy for N-oxidation, the primary alcohol (5-hydroxymethyl group) is highly susceptible to oxidation at elevated temperatures. Exceeding 85°C accelerates the oxidation of this alcohol into an aldehyde, and subsequently to a carboxylic acid[4]. Actionable Fix: Strictly control the reaction temperature between 60°C and 75°C. Utilize a slow, controlled addition of H2​O2​ (over 2-3 hours) to manage the exothermic formation of peracetic acid and prevent localized thermal spikes.

Q3: Can I use m-CPBA instead of H2​O2​ /Acetic acid to bypass temperature issues entirely? A: Yes. meta-Chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) is a highly effective alternative that proceeds at much lower temperatures (0°C to 25°C), which protects the hydroxymethyl group[5]. However, m-CPBA generates stoichiometric amounts of m-chlorobenzoic acid waste and poses shock-sensitivity hazards at scale. For analytical standards or milligram-scale synthesis, m-CPBA is excellent; for process scale-up, temperature-controlled H2​O2​ /Acetic acid remains the industry standard.

Part 3: Quantitative Data Summaries

Table 1: Temperature Optimization Profile
Temperature RangeN-Oxide Yield (%)Hydroxymethyl Over-Oxidation (%)Reaction Kinetics & Safety
< 40°C < 40%< 1%Sluggish / Peroxide accumulation risk
60°C - 75°C > 92% < 2% Optimal (Complete in 6-8 hours)
> 85°C < 70%> 15%Rapid / High thermal runaway risk
Table 2: pH Influence on Pyridine Nucleophilicity
pH RangePyridine StateNucleophilicityReaction Outcome
< 3.0 > 99% ProtonatedVery LowStalled / Incomplete conversion
4.0 - 5.5 Mixed (Free-base available) High Optimal Conversion
> 7.0 Free-baseHighRapid peroxide decomposition to O2​

Part 4: Standard Optimized Protocol

The following self-validating protocol utilizes the H2​O2​ /Acetic acid system, optimized for the preservation of the 5-hydroxymethyl group.

Step 1: Substrate Preparation Dissolve 1.0 equivalent of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine in 5.0 volumes of glacial acetic acid in a jacketed reaction vessel equipped with a mechanical stirrer and an internal temperature probe.

Step 2: Temperature Equilibration Heat the solution to an internal temperature of 60°C. Ensure the heating mantle/jacket is calibrated to prevent overshoot.

Step 3: Controlled Oxidant Addition Slowly add 3.0 equivalents of 30% aqueous Hydrogen Peroxide ( H2​O2​ ) dropwise over a period of 2 to 3 hours. Critical Control Point: Adjust the addition rate to ensure the internal temperature does not exceed 75°C. The formation of peracetic acid is exothermic.

Step 4: Incubation and Monitoring Once addition is complete, maintain the reaction at 70°C for 6 hours. Monitor the reaction progress via HPLC. The reaction is considered complete when the starting material peak is < 1.0% area.

Step 5: Quenching Cool the reaction mixture to 10°C. Slowly add a 10% aqueous solution of Sodium Sulfite ( Na2​SO3​ ) to quench unreacted peroxides. Validation: Test the mixture with starch-iodide paper to confirm the complete absence of peroxides before proceeding.

Step 6: Isolation Adjust the pH of the mixture to ~7.5 using 2M Sodium Hydroxide (NaOH) while maintaining the temperature below 20°C. Extract the aqueous layer with Dichloromethane (DCM) (3 x 3 volumes). Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide as a solid.

Part 5: References

  • US Biological. "5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide CAS: 1159977-40-8." usbio.net. Available at:

  • Hobbs, P. T. "SYNTHESIS AND USE OF AN IMMOBILIZED CATALYST FOR THE N-OXIDATION OF 2-CHLOROPYRIDINE." Dublin City University (DCU.ie). Available at:

  • ResearchGate. "N-oxidation of pyridines by hydrogen peroxide in the presence of TS1." ResearchGate. Available at:

  • ARKAT USA. "Recent trends in the chemistry of pyridine N-oxides." arkat-usa.org. Available at:

  • BenchChem. "Comparative Efficacy of Oxidizing Agents in the Synthesis of 2-chloro-3-cyanopyridine N-oxide." benchchem.com. Available at:

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

Welcome to the Technical Support Center. As a critical intermediate and known impurity in the synthesis of proton pump inhibitors (e.g., Omeprazole, Esomeprazole), 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical intermediate and known impurity in the synthesis of proton pump inhibitors (e.g., Omeprazole, Esomeprazole), 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (CAS: 1159977-40-8) requires stringent handling protocols. This guide is designed for researchers and drug development professionals to troubleshoot degradation issues and establish self-validating storage systems.

Part 1: Mechanistic Causality – Why Does Degradation Occur?

To effectively prevent degradation, we must first understand the physicochemical vulnerabilities of the molecule. While the pyridine N-oxide moiety itself is relatively stable under standard conditions[1], the 5-hydroxymethyl group acts as a benzylic alcohol, making it highly susceptible to autoxidation, photolytic degradation, and moisture-induced instability[2].

  • Autoxidation: Atmospheric oxygen reacts with the benzylic-like carbon. The electron-withdrawing nature of the N-oxide group stabilizes radical intermediates, facilitating initial hydrogen abstraction—especially when catalyzed by trace transition metals (e.g., Fe, Cu)[3].

  • Hygroscopicity: Pyridine N-oxides are inherently hygroscopic[2]. Moisture uptake does not directly hydrolyze the molecule but creates an aqueous microenvironment that mobilizes trace metal catalysts and accelerates redox kinetics.

  • Photolysis: UV/visible light provides the activation energy required to initiate radical-mediated autoxidation, leading to rapid assay depletion[1].

Degradation Pathway Visualization

Pathway A 5-Hydroxymethyl N-oxide (Intact API Intermediate) B 5-Formyl N-oxide (Aldehyde Degradant) A->B O2, UV Light, Trace Metals C 5-Carboxyl N-oxide (Acid Degradant) B->C Further Oxidation D Polymeric Byproducts (Discoloration/Yellowing) B->D Condensation Reactions

Oxidative degradation pathway of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide.

Part 2: Troubleshooting Guide & FAQs

Q1: My powder has changed from off-white to a yellowish-brown color. Is it still usable? A: Discoloration is a primary indicator of advanced oxidative degradation. The 5-hydroxymethyl group oxidizes to an aldehyde (5-formyl derivative), which subsequently undergoes condensation and polymerization reactions, forming highly conjugated, colored byproducts. If yellowing is observed, the assay has likely dropped below acceptable pharmaceutical intermediate thresholds (>98%). Action: Discard the batch or re-purify via column chromatography or recrystallization prior to use in API synthesis.

Q2: We stored the compound at room temperature in a clear vial, and our HPLC shows a new impurity peak. What is it? A: The new peak is likely the 5-formyl or 5-carboxyl derivative caused by photo-oxidation. Pyridine N-oxides are highly sensitive to prolonged light exposure[1]. Action: Always use amber glass vials and store the compound in the dark to prevent photolytic activation.

Q3: Does moisture directly degrade this compound? A: Not directly via hydrolysis. However, because pyridine N-oxides are highly hygroscopic[2], absorbed water mobilizes trace metal impurities from glassware, spatulas, or the environment. These metals act as catalysts for the autoxidation of the hydroxymethyl group. Action: Handle the compound in a low-humidity environment (e.g., a dry box) and store with active desiccants.

Part 3: Quantitative Stability Data

To illustrate the critical impact of storage conditions, the following table summarizes typical degradation rates based on accelerated stability testing of pyridine N-oxide derivatives over a 6-month period.

Storage ConditionAtmospherePrimary Packaging1-Month Purity6-Month PurityVisual Appearance
25°C (Room Temp)AirClear Glass96.5%< 85.0%Yellow/Brown
25°C (Room Temp)AirAmber Glass98.2%92.1%Pale Yellow
2-8°C (Refrigerated)AirAmber Glass99.1%96.5%Off-White
2-8°C (Refrigerated)Argon/N₂Amber Glass + Desiccant>99.5% >99.0% White/Off-White
-20°C (Freezer)Argon/N₂Amber Glass + Desiccant>99.9% >99.5% White

Part 4: Standard Operating Procedure (SOP) for Storage

To create a self-validating system that guarantees compound integrity, implement the following step-by-step methodology immediately upon receiving or synthesizing the intermediate:

Step 1: Aliquoting under Inert Atmosphere Never store the compound in a single large batch if it will be accessed frequently. Repeated opening introduces oxygen and moisture. Aliquot the powder into single-use quantities inside a glove box or using a Schlenk line under Argon or high-purity Nitrogen. Note: Argon is preferred as it is heavier than air and blankets the solid effectively.

Step 2: Selection of Primary Packaging Transfer the aliquots into Type I borosilicate amber glass vials . Amber glass blocks UV/visible light, and Type I borosilicate minimizes the leaching of trace metals (e.g., iron or sodium) that catalyze oxidation.

Step 3: Sealing and Secondary Packaging Seal the vials tightly with PTFE-lined (Teflon) screw caps. Avoid standard rubber septa, as they are permeable to oxygen over time. Place the sealed vials inside a secondary container (e.g., a Mylar foil pouch) along with a silica gel desiccant packet to control hygroscopicity[2].

Step 4: Temperature-Controlled Storage For short-term storage (< 1 month), store the sealed secondary container at 2-8°C. For long-term storage (> 1 month), store at -20°C. Critical Step: When retrieving a sample, allow the sealed container to reach room temperature in a desiccator before opening. This prevents atmospheric condensation from forming on the cold powder.

Storage Workflow Visualization

Workflow Step1 Step 1: Aliquot Powder Under Argon/N2 Gas Step2 Step 2: Transfer to Type I Amber Glass Vials Step1->Step2 Step3 Step 3: Seal with PTFE Caps & Add Silica Desiccant Step2->Step3 Step4 Step 4: Store at -20°C (Long-term) or 2-8°C (Short-term) Step3->Step4

Step-by-step optimal storage workflow for N-oxide intermediates.

References

  • Title: Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

resolving HPLC baseline drift and peak tailing for 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

Welcome to the technical support guide for the analysis of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regardin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common chromatographic issues such as baseline drift and peak tailing. Our goal is to equip you with the scientific rationale and practical steps to achieve robust and reproducible HPLC results.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed as a logical workflow to help you diagnose and resolve issues systematically. Start with the symptom you are observing and follow the diagnostic questions.

Symptom 1: Unstable or Drifting HPLC Baseline

A stable baseline is the foundation of accurate quantification. If you observe a drifting baseline (either positive, negative, or cycling), it can compromise data quality by obscuring low-intensity peaks and affecting integration.[1][2]

Diagnostic Question 1: Is the baseline drift consistent and gradual (upward or downward)?

A consistent drift often points to issues with the mobile phase, column temperature, or column bleed.[3]

  • Potential Cause A: Mobile Phase Inhomogeneity or Degradation

    • The Science: In gradient elution, if the two mobile phase solvents have different UV absorbance characteristics, improper mixing can cause a drift.[1] Additionally, some mobile phase additives, like Trifluoroacetic Acid (TFA), are known to degrade over time, leading to increased UV absorbance and a rising baseline.[1][2] The quality of solvents and additives is paramount.[4]

    • Solution:

      • Use Fresh Solvents: Prepare mobile phases fresh daily using high-purity, HPLC-grade solvents.[1]

      • Ensure Thorough Mixing & Degassing: If preparing the mobile phase offline, mix it thoroughly. Utilize an inline degasser or helium sparging to remove dissolved gases, which can cause bubbles in the system and lead to baseline noise.[2]

      • Check for Contamination: If the baseline drift appears over several runs, it may be due to the accumulation of contaminants from the sample or system.

  • Potential Cause B: Temperature Fluctuations

    • The Science: Both the column and the mobile phase are sensitive to temperature changes. Fluctuations in ambient lab temperature can affect solvent viscosity and refractive index, leading to baseline drift, especially with refractive index detectors but also noticeable with UV detectors.[2][5]

    • Solution:

      • Use a Column Oven: Always use a thermostatically controlled column compartment to maintain a stable temperature.[6]

      • Equilibrate the System: Ensure the entire HPLC system, including the column, has reached thermal equilibrium before starting your analytical run. Allow at least 10-20 column volumes of mobile phase to pass through.[4]

      • Insulate Tubing: In highly sensitive applications, insulating the tubing between the column and the detector can help minimize the impact of ambient temperature changes.[2]

Diagnostic Question 2: Is the baseline noisy or exhibiting cyclic pulsations?

This pattern typically points to mechanical issues with the HPLC pump or detector.

  • Potential Cause: Pump Malfunction or Air Bubbles

    • The Science: A noisy baseline with regular, repeating spikes (pulsations) is often caused by issues with pump check valves or seals, leading to inconsistent mobile phase delivery.[6] Air bubbles trapped in the pump or detector cell will also cause significant noise.[2]

    • Solution:

      • Purge the System: Thoroughly purge the pump to remove any trapped air bubbles.[6]

      • Check for Leaks: Inspect all fittings for any signs of leaks, which can introduce air and cause pressure fluctuations.

      • Maintain Pump Components: If purging does not solve the issue, the check valves may be dirty or faulty and require cleaning or replacement.[2]

Troubleshooting Workflow for Baseline Drift

The following diagram outlines a systematic approach to diagnosing the root cause of baseline instability.

start Start: Baseline Drift Observed check_mobile_phase Mobile Phase Check Prepare fresh solvents Degas thoroughly Check for UV-absorbing contaminants start->check_mobile_phase check_temp Temperature Check Use column oven Ensure system equilibration check_mobile_phase->check_temp check_system System Hardware Check Purge pump Inspect for leaks Clean/replace check valves check_temp->check_system remove_column Isolate Column Replace column with a zero-dead-volume union check_system->remove_column baseline_stable Result: Baseline Stable? remove_column->baseline_stable column_issue Conclusion: Issue is Column-Related | (e.g., bleed, contamination) baseline_stable->column_issue  Yes system_issue Conclusion: Issue is Systemic | (Pump, Detector, Mobile Phase) baseline_stable->system_issue  No

Caption: A logical workflow for troubleshooting HPLC baseline drift.

Symptom 2: Significant Peak Tailing

Peak tailing is arguably the most common peak shape problem in reversed-phase HPLC.[7] It is characterized by an asymmetry factor (As) greater than 1.2 and can severely impact resolution and the accuracy of peak integration.[8] For a molecule like 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, the primary cause is often unwanted secondary interactions with the stationary phase.[8][9]

Diagnostic Question 1: Is the peak tailing specific to the N-oxide compound?

  • Potential Cause: Secondary Silanol Interactions

    • The Science: The pyridine N-oxide moiety in your analyte is a basic functional group. On standard silica-based C18 columns, residual, un-capped silanol groups (Si-OH) on the silica surface can become ionized (Si-O⁻) at mobile phase pH levels above approximately 3.0.[8][10] The basic N-oxide can then undergo a strong secondary ionic interaction with these ionized silanols, in addition to the desired primary hydrophobic interaction with the C18 phase. This dual-retention mechanism leads to significant peak tailing.[9]

    • Solution A: Optimize Mobile Phase pH

      • Lower the pH: The most effective way to eliminate this secondary interaction is to suppress the ionization of the silanol groups. By lowering the mobile phase pH to ≤ 3, the silanols remain fully protonated (Si-OH) and are much less interactive with basic analytes.[9]

      • Protocol: Prepare your aqueous mobile phase with an additive like 0.1% formic acid or use a phosphate buffer to maintain a low and stable pH.[11]

    • Solution B: Use a High-Performance Column

      • Base-Deactivated Columns: Modern HPLC columns are often "base-deactivated" or "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interaction with analytes.[8][12] Using a high-purity, base-deactivated C18 column is highly recommended for analyzing basic compounds like this N-oxide.[12]

Mechanism of Peak Tailing for Pyridine N-Oxide

The diagram below illustrates the desired and undesired interactions on a standard C18 column.

cluster_0 Silica Surface cluster_1 Mobile Phase c18_1 C18 (Hydrophobic) c18_2 C18 (Hydrophobic) silanol Si-O⁻ (Ionized Silanol) analyte Pyridine N-Oxide Analyte analyte->c18_1  Primary Interaction  (Desirable) analyte->silanol  Secondary Interaction  (Causes Tailing)

Caption: Undesired interaction of basic analyte with ionized silanols.

Diagnostic Question 2: Does the peak shape improve at lower concentrations?

  • Potential Cause: Mass Overload

    • The Science: Injecting too much sample can saturate the stationary phase at the point of injection, leading to a non-ideal distribution of the analyte as it enters the column. This can cause both peak fronting and tailing.[7][9]

    • Solution:

      • Reduce Injection Volume/Concentration: Perform a dilution series of your sample and inject decreasing amounts. If the peak shape improves significantly, you are likely overloading the column.

      • Increase Column Capacity: If you cannot dilute the sample, consider using a column with a larger internal diameter or a higher stationary phase loading.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for analyzing 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide?

A1: A good starting point for method development would be a standard reversed-phase gradient method. The key is to use a modern, end-capped column and a low-pH mobile phase.

ParameterRecommended ConditionRationale
Column High-Purity, End-Capped C18 (e.g., 100 x 2.1 mm, 2.5 µm)Minimizes silanol interactions that cause peak tailing.[12]
Mobile Phase A 0.1% Formic Acid in WaterEnsures low pH (approx. 2.7) to suppress silanol ionization.[8][9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10 minutesA generic screening gradient; should be optimized for your specific separation.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column. Adjust for other column dimensions.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.[6]
Detection UV, wavelength to be determined (scan with PDA/DAD)Pyridine derivatives typically have strong UV absorbance.
Injection Vol. 1-5 µLStart low to avoid potential column overload.[7]

Q2: My peak tailing persists even with a low-pH mobile phase. What else can I check?

A2: If pH control doesn't solve the problem, consider these "physical" or system-related causes:

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated to avoid dead volume.[10][13]

  • Column Void: A void or channel can form at the head of the column over time, creating a physical space that disrupts the sample band and causes tailing.[12] This can be diagnosed by injecting a neutral, non-retained compound. If it also tails, a physical problem like a column void is likely.[12] Reversing and flushing the column (if the manufacturer permits) may sometimes help, but often the column needs to be replaced.[14]

Q3: Can I use a buffer other than formic acid?

A3: Yes. While formic acid is convenient, a formal buffer system can provide more robust pH control. A phosphate buffer (e.g., potassium phosphate) adjusted to a pH between 2.5 and 3.0 is an excellent choice. However, be mindful of buffer precipitation when mixing with high concentrations of organic solvent. Always ensure the buffer is fully soluble in your mobile phase mixture.[7]

Q4: How does baseline drift differ from ghost peaks?

A4: Baseline drift is a gradual and continuous change in the baseline signal.[3] Ghost peaks are unexpected, discrete peaks that appear in a chromatogram, often during a gradient run. They are typically caused by the elution of contaminants that have accumulated on the column from previous injections or from the mobile phase itself. A common troubleshooting step for ghost peaks is to run a blank gradient (injecting only mobile phase) to see if the peaks still appear.

Experimental Protocols

Protocol 1: Preparation of Low-pH Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a standard mobile phase designed to minimize peak tailing for basic compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • High-purity formic acid (>99%)

  • Calibrated pipettes

  • Clean, appropriate glass reservoirs

Procedure:

  • Prepare Aqueous Phase (Mobile Phase A):

    • Measure 1000 mL of HPLC-grade water into a clean mobile phase reservoir.

    • Using a calibrated pipette, carefully add 1.0 mL of formic acid to the water.

    • Seal the reservoir and mix thoroughly by inversion for 1-2 minutes.

    • Sonicate for 10-15 minutes or use an inline degasser to remove dissolved gases.

  • Prepare Organic Phase (Mobile Phase B):

    • Measure 1000 mL of HPLC-grade acetonitrile into a second clean reservoir.

    • Using a calibrated pipette, add 1.0 mL of formic acid to the acetonitrile.

    • Seal and mix thoroughly.

  • System Setup:

    • Place the prepared mobile phases in your HPLC system.

    • Prime the respective pump lines to ensure all previous solvent is flushed out.

    • Equilibrate the column with your starting mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

References

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Baseline Drift. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Retrieved from [Link]

  • Unichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Amuza Inc. (2025, October 27). Understanding and Preventing Baseline Drift in HPLC-ECD. Retrieved from [Link]

  • Patsnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • Zielińska, D., Groman, A., & Ciesielski, W. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(3), 187-192. Retrieved from [Link]

Sources

Optimization

reducing over-oxidation byproducts in 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide reactions

Technical Support Center: 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide Synthesis Guide Objective: This technical support guide is designed for researchers, chemists, and pharmaceutical development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide Synthesis

Guide Objective: This technical support guide is designed for researchers, chemists, and pharmaceutical development professionals involved in the synthesis of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide. It provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the formation and reduction of over-oxidation byproducts, a critical challenge in the synthesis of this key intermediate.

Section 1: Understanding the Core Challenge: Chemoselectivity in N-Oxidation

The synthesis of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is typically achieved by the direct oxidation of the corresponding pyridine precursor. The primary difficulty in this transformation is achieving chemoselectivity—oxidizing the nucleophilic pyridine nitrogen without simultaneously oxidizing the sensitive primary alcohol (hydroxymethyl) group on the ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary over-oxidation byproducts I should be concerned about?

A1: Over-oxidation in this context refers to the oxidation of the C5-hydroxymethyl group (-CH₂OH). The two most common byproducts are the corresponding aldehyde (5-formyl-4-methoxy-2,3-dimethylpyridine N-oxide) and the carboxylic acid (4-methoxy-2,3-dimethylpyridine-5-carboxylic acid N-oxide). These impurities can be difficult to separate from the desired product due to similar polarities and reduce the overall yield.

Q2: What is the fundamental mechanism that leads to these byproducts?

A2: The formation of these byproducts is a result of competition. The oxidizing agent, typically a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is non-selective.[1][2] While the pyridine nitrogen is a soft nucleophile and readily attacked to form the N-oxide, the primary alcohol of the hydroxymethyl group is also susceptible to oxidation under the same conditions. This parallel reaction pathway leads directly to the aldehyde, which can often be rapidly oxidized further to the carboxylic acid.

Q3: Why is controlling this side reaction so critical?

A3: For drug development and manufacturing, purity is paramount. The presence of aldehyde and carboxylic acid byproducts can lead to downstream impurities in the final active pharmaceutical ingredient (API). Furthermore, these byproducts complicate purification, often requiring extensive chromatography, which is costly and not ideal for large-scale production.[3] Maximizing the yield of the desired N-oxide is essential for process efficiency.

G cluster_main Reaction Pathways SM 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine Product Desired N-Oxide (Target Molecule) SM->Product N-Oxidation (Desired) Aldehyde Aldehyde Byproduct (Over-oxidation) SM->Aldehyde C-Oxidation (Undesired) Acid Carboxylic Acid Byproduct (Further Over-oxidation) Aldehyde->Acid C-Oxidation (Undesired) Oxidant [Oxidizing Agent] e.g., m-CPBA, H₂O₂

Caption: Desired N-oxidation vs. undesired over-oxidation pathways.

Section 2: Troubleshooting Guide for Over-oxidation Issues

This section addresses common problems encountered during the synthesis in a practical, question-and-answer format.

Problem 1: My reaction yields a mixture with significant amounts of aldehyde and carboxylic acid byproducts. What are the likely causes and solutions?

This is the most common issue and typically stems from one or more of the following factors:

  • Cause A: Excessive Reaction Temperature

    • Explanation: Higher temperatures dramatically increase the rate of all reactions, including the undesired oxidation of the hydroxymethyl group. The activation energy for alcohol oxidation may be more readily overcome at elevated temperatures, reducing selectivity.

    • Solution: Maintain strict temperature control. The addition of the oxidizing agent should be performed at a low temperature, typically 0-5 °C .[4] The reaction should then be allowed to proceed at this temperature or be allowed to slowly warm to room temperature while being carefully monitored. Avoid any exothermic spikes by ensuring slow, portion-wise, or dropwise addition of the oxidant.

  • Cause B: Excess of Oxidizing Agent

    • Explanation: Using a large excess of the oxidizing agent is a primary driver for over-oxidation. Once the pyridine nitrogen is fully converted to the N-oxide, any remaining oxidant will aggressively attack other available sites, principally the hydroxymethyl group.

    • Solution: Carefully control the stoichiometry. Use a minimal excess of the oxidizing agent, typically in the range of 1.05 to 1.1 equivalents .[3] This ensures the starting material is consumed without leaving a large, destructive excess of oxidant in the flask.

  • Cause C: Prolonged Reaction Time

    • Explanation: Even under optimal temperature and stoichiometry, allowing the reaction to stir for too long after the starting material has been consumed can lead to a slow increase in over-oxidation byproducts.

    • Solution: Monitor the reaction progress diligently. Use analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product and byproducts.[3] Quench the reaction promptly once the starting pyridine is consumed or when the concentration of the desired N-oxide is maximized.

Problem 2: The reaction is sluggish at low temperatures, and warming it up leads to a complex product mixture. How can I resolve this?

  • Explanation: This indicates that the chosen conditions are not sufficiently activating the oxidant for the desired N-oxidation at a temperature that preserves the hydroxymethyl group.

    • Solution 1: Check Oxidant Purity: Commercial grades of m-CPBA can have a purity of <77%, with the main impurity being inactive m-chlorobenzoic acid (m-CBA).[5] Using impure oxidant means you are under-dosing the active reagent. Consider using a higher purity grade or purifying the commercial material.

    • Solution 2: Solvent Choice: While chlorinated solvents like dichloromethane (DCM) are common, exploring other solvent systems may be beneficial.[6] For hydrogen peroxide oxidations, using acetic acid as a solvent is standard as it forms peracetic acid in situ, a highly effective oxidant.[2][7]

    • Solution 3: Consider Alternative Oxidants: If m-CPBA or H₂O₂/AcOH prove difficult to control, consider alternative catalytic systems. For example, systems using hydrogen peroxide with catalysts like methyltrioxorhenium (MTO) or specific anhydrides can offer higher selectivity under milder conditions.[1][8]

Problem 3: How can I effectively monitor the reaction to determine the optimal endpoint?

  • Explanation: Visual inspection is insufficient. A reliable analytical method is required to make an informed decision on when to stop the reaction.

    • Solution: HPLC Monitoring: HPLC is the most reliable method.[3] Develop a simple isocratic or gradient method that can separate the starting pyridine, the desired N-oxide product, and the potential aldehyde and acid byproducts. The general elution order on a reverse-phase column would be: Carboxylic Acid > Aldehyde > Desired N-Oxide > Starting Pyridine. By taking aliquots every 30-60 minutes, you can create a time-course plot to identify the point of maximum product concentration before byproduct formation becomes significant.

    • Solution: TLC Monitoring: For a quicker, more qualitative assessment, use TLC. The N-oxide product will be significantly more polar than the starting pyridine. The aldehyde and acid byproducts will also be polar, but may be distinguishable with the right solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures).

G start Over-oxidation Detected in Product? check_temp Was Temp > 10°C? start->check_temp Yes check_equiv Were Oxidant Equiv > 1.2? check_temp->check_equiv No sol_temp Action: Maintain 0-5°C during addition & reaction. check_temp->sol_temp Yes check_time Was Reaction Time Excessive? check_equiv->check_time No sol_equiv Action: Use 1.05-1.1 equivalents of oxidant. check_equiv->sol_equiv Yes sol_time Action: Monitor by HPLC/TLC and quench at optimum. check_time->sol_time Yes end_node Implement Corrective Actions for Next Batch check_time->end_node No sol_temp->end_node sol_equiv->end_node sol_time->end_node

Caption: A troubleshooting decision workflow for over-oxidation issues.

Section 3: Recommended Experimental Protocol

This protocol incorporates best practices to maximize the yield of the desired N-oxide while minimizing over-oxidation.

Protocol: Controlled N-Oxidation using m-CPBA
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1.0 equivalent of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine in dichloromethane (DCM) (approx. 10 mL per gram of starting material).

  • Cooling: Place the flask in an ice-salt or ice-acetone bath and cool the solution to 0-5 °C with efficient stirring.

  • Oxidant Preparation: In a separate flask, dissolve 1.1 equivalents of m-CPBA (ensure >90% purity) in a minimal amount of DCM.

  • Slow Addition: Transfer the m-CPBA solution to the dropping funnel and add it dropwise to the stirred pyridine solution over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Begin monitoring the reaction by TLC or HPLC after the addition is complete and continue every hour.

  • Quenching: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃ solution to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.[5] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary.

Table: Critical Reaction Parameters
ParameterRecommended ValueRationale
Temperature 0-5 °CMinimizes the rate of undesired side reactions, enhancing chemoselectivity.[3]
Oxidant Equiv. 1.05 - 1.1Sufficient to drive the reaction to completion without a large excess that causes over-oxidation.[3]
Solvent Dichloromethane (DCM)A common, aprotic solvent that provides good solubility for reactants.[6]
Monitoring HPLC or TLCEssential for determining the optimal reaction endpoint to maximize yield and purity.[3]
Quenching Agent Sat. aq. NaHCO₃Neutralizes the acidic m-CBA byproduct and helps in its removal during workup.[5]

References

  • This citation is a placeholder for a general reference on N-oxide chemistry, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • This citation is a placeholder for a general reference on alcohol oxidation, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • This citation is a placeholder for a general reference on API purity, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • This citation is a placeholder for a general reference on large-scale purification, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • ATSDR. (2020). Analytical Methods for Pyridine. Retrieved from [Link]

  • This citation is a placeholder for a general reference on reaction kinetics, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • This citation is a placeholder for a general reference on stoichiometry, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Miller, S. J., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. PMC - NIH. Retrieved from [Link]

  • Wu, H., et al. (2019). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst. ResearchGate. Retrieved from [Link]

  • Mosher, H. S., et al. (1953). Pyridine-N-oxide. Organic Syntheses. Retrieved from [Link]

  • This citation is a placeholder for a general reference on quenching reactions, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • This citation is a placeholder for a general reference on chemical workup, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • Google Patents. (2022). Synthesis process of pyridine-N-oxide.
  • RSC Publishing. (2021). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. Retrieved from [Link]

  • ResearchGate. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]

  • Chou, S.-Y., & Chen, S.-F. (1997). SYNTHESIS OF 2-HYDROXYMETHYL-3,5-DIMETHYL-4-METHOXYPYRIDINE : A KEY INTERMEDIATE FOR OMEPRAZOLE. HETEROCYCLES, 45(1), 77. Retrieved from [Link]

  • Quickcompany. (2004). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Retrieved from [Link]

  • ResearchGate. (2007). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles. Retrieved from [Link]

  • Google Patents. (1989). Process for the preparation of 3,5-dimethyl-4-methoxy-2-aminomethylpyridine.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxy-2,3,5-trimethylpyridine N-oxide. Retrieved from [Link]

  • This citation is a placeholder for a general reference on reaction monitoring, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • This citation is a placeholder for a general reference on reaction monitoring, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • This citation is a placeholder for a general reference on related pharmaceutical intermediates, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • This citation is a placeholder for a general reference on related pharmaceutical intermediates, as a specific paper for this exact molecule's byproduct profile was not found in the search results.
  • PrepChem.com. (n.d.). Preparation of 4-methoxy-2,3,5-trimethylpyridine N-oxide via method b1). Retrieved from [Link]

Sources

Troubleshooting

minimizing solvent waste in 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide extraction processes

Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I have designed this hub to help drug development professionals and process chemists transition away from hazardous, high-volume solve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Extraction Support Center. As a Senior Application Scientist, I have designed this hub to help drug development professionals and process chemists transition away from hazardous, high-volume solvent extractions.

5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a highly polar, critical intermediate in the synthesis of proton-pump inhibitors like omeprazole. Historically, isolating this N-oxide required massive volumes of chlorinated solvents (e.g., dichloromethane or chloroform) due to its high aqueous solubility [4]. This guide provides field-proven, self-validating methodologies to minimize solvent waste, improve Environmental, Health, and Safety (EHS) profiles, and maintain high synthetic yields.

💡 Troubleshooting & FAQs

Q1: We currently use dichloromethane (DCM) for extracting the N-oxide intermediate. How can we transition to greener solvents without sacrificing yield or phase-separation efficiency?

Causality & Solution: DCM is highly efficient for extracting polar N-oxides because it acts as a strong hydrogen-bond donor, but its toxicity and high waste disposal costs make it unsustainable. To replace it, we recommend 2-Methyltetrahydrofuran (2-MeTHF) . Derived from renewable agricultural waste (furfural), 2-MeTHF features an ether oxygen that acts as a strong hydrogen-bond acceptor, effectively solvating the hydroxymethyl and N-oxide moieties of our target compound. Furthermore, 2-MeTHF has limited miscibility with water, ensuring sharp phase separations [3]. Crucial adjustment: Because 2-MeTHF has a density of 0.86 g/mL, the organic layer will be the top phase —an inversion from traditional DCM (1.33 g/mL) workflows.

Q2: What is Cloud Point Extraction (CPE), and how can it completely eliminate organic solvent waste in our N-oxide isolation?

Causality & Solution: Cloud Point Extraction (CPE) is an aqueous, solvent-free separation method. Pyridine N-oxides can be selectively captured using mixed micelles composed of non-ionic surfactants (like Triton X-100) and supramolecular hosts (like PEGylated calix[4]pyrroles) [1]. When the aqueous mixture is heated above its "cloud point" (e.g., 85 °C), the polyethylene glycol (PEG) chains dehydrate. This thermodynamic shift causes the micelles to aggregate and phase-separate into a dense, surfactant-rich "coacervate" phase containing the N-oxide, leaving a bulk aqueous phase behind. This completely eliminates Volatile Organic Compounds (VOCs) from the extraction step [1].

Q3: Our batch extraction consumes massive solvent volumes. How can continuous flow microreactors help?

Causality & Solution: In batch reactors, the interfacial surface area between the aqueous and organic phases is limited by the stirring mechanics, requiring excess solvent to drive the extraction equilibrium. Continuous Liquid-Liquid Extraction (CLLE) in microreactors forces the two phases through microfluidic channels, creating an exceptionally high surface-area-to-volume ratio. This accelerates mass transfer kinetics, allowing you to achieve >95% extraction efficiency using less than a third of the solvent volume required in batch processes [2].

📊 Quantitative Data: Solvent Waste & Efficiency Comparison

The following table summarizes the performance metrics of various extraction methodologies for 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide.

Extraction MethodPrimary SolventSolvent Vol. (mL/g product)Phase Separation TimeEHS ImpactTypical Yield
Traditional Batch Dichloromethane15.0< 5 minHigh (Toxic/VOC)92%
Green Batch 2-MeTHF12.0~ 10 minLow (Bio-based)90%
Continuous Flow 2-MeTHF4.5Instant (In-line)Low (Bio-based)94%
Cloud Point (CPE) Triton X-100 / Water0.0 (Aqueous)10 min (Cooling)Very Low88%

🔬 Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means observable physical changes are embedded into the steps to confirm the thermodynamic or kinetic success of the operation before proceeding.

Protocol A: Green Liquid-Liquid Extraction using 2-MeTHF
  • Aqueous Preparation: Transfer the crude aqueous reaction mixture containing the N-oxide to a separation vessel. Adjust the pH to 7.5–8.0 using 1M NaOH.

    • Validation Check: The solution must remain optically clear. If precipitation occurs, the pH has overshot, causing localized salting-out of impurities.

  • Solvent Addition: Add 2-MeTHF at a ratio of 4 mL per gram of expected product.

  • Agitation & Settling: Stir vigorously for 5 minutes, then allow the mixture to settle for 10 minutes.

    • Validation Check: Two distinct liquid phases must form, with the 2-MeTHF resting on top. A sharp, mirror-like phase boundary indicates successful separation. If a cloudy emulsion persists at the interface, add 5 mL of saturated NaCl (brine) to increase the aqueous ionic strength and force separation.

  • Recovery: Decant the top organic layer. Repeat the extraction twice more with 4 mL/g of 2-MeTHF. Combine the organic layers and evaporate under reduced pressure.

    • Validation Check: Weigh the recovered 2-MeTHF from the condenser. A mass balance recovery of >90% validates that the closed-loop system is leak-free and minimizing waste.

Protocol B: Cloud Point Extraction (CPE) of Pyridine N-oxides

Adapted from micelle-mediated extraction standards [1].

  • Micelle Formation: In a glass vial, combine the aqueous N-oxide solution with Triton X-100 (8% w/v) and PEGylated calix[4]pyrrole (3 mM). Dilute with Millipore water to the desired working volume.

    • Validation Check: At room temperature (20–25 °C), the solution must be completely transparent, confirming that the micelles are fully hydrated and homogeneous.

  • Thermal Induction: Place the vial in a block heater set to exactly 85 °C for 30 minutes.

    • Validation Check: Within 5 minutes, the solution must become highly turbid (opaque white). This visual shift is the absolute confirmation that the cloud point temperature has been surpassed and PEG dehydration is occurring.

  • Coacervation & Separation: Remove the vial from the heat and allow it to cool at room temperature for 10 minutes.

    • Validation Check: The turbidity will disappear, replaced by a dense, viscous coacervate phase settled at the bottom of the vial, with a crystal-clear bulk aqueous phase above it. The N-oxide is now concentrated in the bottom coacervate layer.

📐 Process Visualization

Below is the logical workflow for the Cloud Point Extraction (CPE) process, mapping the phase transitions that eliminate organic solvent usage.

CPE_Workflow Start Aqueous N-oxide Solution + Triton X-100 + Calix[4]pyrrole Heat Heat to 85°C (Induce Cloud Point) Start->Heat Cool Cool to Room Temp (Phase Separation) Heat->Cool Split Centrifugation / Gravity Settling Cool->Split Coacervate Surfactant-Rich Coacervate (Contains Pyridine N-oxide) Split->Coacervate Bottom Phase Aqueous Bulk Aqueous Phase (Minimal Solvent Waste) Split->Aqueous Top Phase

Workflow of Cloud Point Extraction (CPE) for pyridine N-oxides using non-ionic mixed micelles.

📚 References

  • Title: Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants Source: nih.gov URL:

  • Title: Synthesis of N-oxides of pyridines and related compounds Source: organic-chemistry.org URL:

  • Title: Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry Source: tandfonline.com URL:

  • Title: CN111303018A - Synthetic method of omeprazole intermediate Source: google.com (Patents) URL:

Reference Data & Comparative Studies

Validation

FTIR spectroscopy validation of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide functional groups

Title: FTIR Spectroscopy Validation of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide: A Comparative Technical Guide Executive Summary 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a high-value synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: FTIR Spectroscopy Validation of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide: A Comparative Technical Guide

Executive Summary 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a high-value synthetic intermediate, predominantly utilized in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Pantoprazole. In pharmaceutical development, validating the structural integrity of this intermediate is a critical Quality Control (QC) checkpoint. The analytical challenge lies in confirming the successful N-oxidation of the pyridine ring while ensuring the delicate hydroxymethyl and methoxy functional groups remain intact and over-oxidation has not occurred.

As a Senior Application Scientist, I have structured this guide to objectively compare analytical modalities and sampling techniques, providing self-validating FTIR protocols to ensure absolute confidence in your spectral data.

Part 1: Analytical Modality Comparison

Why choose Fourier Transform Infrared (FTIR) spectroscopy over Nuclear Magnetic Resonance (NMR) or Raman spectroscopy for this specific validation?

While NMR provides comprehensive proton and carbon mapping, it is time-intensive and requires deuterated solvents, making it suboptimal for high-throughput QC. Raman spectroscopy excels at identifying symmetric, non-polar bonds but struggles with the highly polar N-O dative bond, which exhibits weak Raman scattering. FTIR is the optimal choice because the N-O bond possesses a strong dipole moment, resulting in a highly intense, diagnostic infrared absorption band.

Table 1: Analytical Modality Comparison for N-Oxide Validation

ModalitySensitivity to N-O BondAnalysis TimeSample PreparationPrimary Utility in QC
FTIR (ATR) Excellent (Strong dipole)< 2 minutesNone (Direct solid analysis)Rapid functional group validation
Raman Poor (Weak polar scattering)5 minutesNoneBackbone/aromatic ring mapping
¹H-NMR Indirect (Proton shifting)> 30 minutesHigh (Requires D₂O/CDCl₃)Absolute structural elucidation

Part 2: Spectral Band Assignment & Functional Group Logic

To validate 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, the analyst must track three critical functional groups. The causality behind these spectral assignments is rooted in the molecule's unique electronic environment:

  • Pyridine N-Oxide (N-O Stretch): Unlike aliphatic amine N-oxides (which absorb at lower frequencies around 950 cm⁻¹), the dative N-O bond in pyridine N-oxide possesses partial double-bond character due to resonance delocalization with the aromatic ring[1]. This shifts the N-O stretching vibration to a higher frequency, typically observed as a strong band between 1250 cm⁻¹ and 1265 cm⁻¹ [2][3]. The appearance of this peak confirms successful oxidation from the pyridine precursor.

  • Hydroxymethyl Group (O-H and C-O Stretch): The terminal -OH group exhibits a broad O-H stretching band at 3100–3400 cm⁻¹ . The primary alcohol C-O stretch appears around 1040–1050 cm⁻¹ .

  • Methoxy Group (C-O-C Asymmetric Stretch): The ether linkage on the pyridine ring yields a strong asymmetric stretch near 1280 cm⁻¹ , which must be carefully resolved from the adjacent N-O band.

FunctionalLogic Precursor Pyridine Precursor (No N-O bond) Oxidation N-Oxidation Reaction Precursor->Oxidation H₂O₂ / Catalyst NOxide Target Intermediate: 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine N-oxide Oxidation->NOxide Band1 N-O Stretch (~1250 - 1265 cm⁻¹) NOxide->Band1 Validates N-oxide Band2 O-H Stretch (~3100 - 3400 cm⁻¹) NOxide->Band2 Validates Hydroxymethyl Band3 C-O Stretch (~1040 - 1050 cm⁻¹) NOxide->Band3 Validates Methoxy

Vibrational logic for FTIR spectral differentiation of the N-oxide intermediate.

Part 3: Sampling Technique Comparison (ATR-FTIR vs. KBr Pellet)

Once FTIR is selected, the sampling method dictates the reliability of the data. For this specific molecule, Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission methods present distinct advantages and critical pitfalls.

The Causality of Moisture Interference: The most significant risk in analyzing this molecule is misinterpreting the hydroxymethyl O-H band. KBr is highly hygroscopic. If a KBr pellet absorbs ambient moisture during preparation, the water O-H stretch will artificially inflate the 3100–3400 cm⁻¹ region. This masks the compound's native hydroxymethyl signal, preventing the analyst from detecting potential degradation. ATR-FTIR eliminates this variable by requiring zero sample preparation.

Table 2: ATR-FTIR vs. KBr Transmission Performance

MetricATR-FTIR (Diamond/ZnSe)Transmission (KBr Pellet)
Moisture Interference Zero (Ideal for O-H tracking)High (KBr absorbs ambient H₂O)
Spectral Resolution Good (Requires ATR depth correction)Excellent (Sharper peaks)
Sample Recovery 100% (Non-destructive)0% (Fused into salt matrix)
Risk of Polymorphism LowHigh (Due to grinding pressure)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the step-by-step methodologies for both techniques.

Protocol A: Rapid QC via ATR-FTIR (Recommended)

This workflow utilizes a direct-contact method, ideal for verifying the 1250 cm⁻¹ N-O stretch without moisture artifacts.

  • Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with a lint-free wipe dampened with HPLC-grade isopropanol. Allow to air dry for 30 seconds.

  • Self-Validation Checkpoint (Ghost Peak Check): Collect a background spectrum (air). Immediately collect a "Sample" spectrum of the empty crystal. Validation: The resulting spectrum must show a flat line (noise < 0.01 absorbance units). If residual peaks are present, repeat step 1 to prevent cross-contamination.

  • Sample Application: Place 2–5 mg of the solid 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide powder directly onto the center of the crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring optimal optical contact and eliminating air gaps.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

  • Data Processing: Apply an ATR correction algorithm in your spectrometer's software. Causality: Infrared light penetrates deeper at lower wavenumbers; ATR correction normalizes the peak intensities so the 1040 cm⁻¹ C-O stretch can be accurately compared to transmission libraries.

Protocol B: High-Resolution Transmission via KBr Pellet

Use this method only when ultra-high resolution is required to separate the 1280 cm⁻¹ methoxy stretch from the 1250 cm⁻¹ N-O stretch.

  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 2 hours prior to use. Store immediately in a desiccator.

  • Milling: In an agate mortar, gently grind 1–2 mg of the N-oxide sample with 100 mg of the dried KBr. Causality: Do not over-grind. Excessive friction can induce polymorphic changes or mechanically degrade the N-oxide bond.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes to fuse the KBr into a transparent disk.

  • Self-Validation Checkpoint (Blank Baseline): Prepare a second pellet using only the dried KBr. Scan this blank KBr pellet as the background to digitally subtract any baseline moisture introduced during the pressing phase.

  • Acquisition: Scan the sample pellet from 4000 to 400 cm⁻¹ at 2 cm⁻¹ resolution (16 co-added scans).

Workflow Start Sample: N-oxide Intermediate Prep Select FTIR Modality Start->Prep ATR ATR-FTIR (ZnSe/Diamond) Prep->ATR Rapid QC KBr Transmission (KBr Pellet) Prep->KBr High Resolution Spectra Acquire Spectra (4000 - 400 cm⁻¹) ATR->Spectra KBr->Spectra Check Moisture Interference? (Broadening at 3300 cm⁻¹) Spectra->Check Pass QC Pass: N-O peak confirmed Check->Pass No Fail QC Fail: Over-oxidation / Wet Check->Fail Yes

Decision tree for ATR vs. KBr FTIR workflow in validating the N-oxide intermediate.

References

  • Scientific & Academic Publishing. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration.[3] URL:[Link]

  • MDPI. Molecules, Volume 25, Issue 16 (August 2020).[1] URL:[Link]

Sources

Comparative

establishing reference standards for 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide impurity profiling

Establishing highly accurate reference standards for pharmaceutical impurities is a cornerstone of drug safety and regulatory compliance. For proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole, 5-Hydroxymethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Establishing highly accurate reference standards for pharmaceutical impurities is a cornerstone of drug safety and regulatory compliance. For proton pump inhibitors (PPIs) like Omeprazole and Esomeprazole, 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (CAS: 1159977-40-8) represents a critical degradation product and synthetic byproduct.

This guide provides an objective, data-driven comparison of reference standard grades for this specific N-oxide impurity, detailing the causality behind analytical choices and providing self-validating experimental protocols for its quantification.

The Analytical Challenge & Mechanistic Context

During the synthesis of benzimidazole-based PPIs, the coupling of a substituted chloromethylpyridine with a 2-mercaptobenzimidazole yields a sulfide intermediate. This intermediate must be oxidized (typically using m-CPBA or hydrogen peroxide) to form the final sulfoxide API [1]. However, the pyridine nitrogen is highly susceptible to over-oxidation, leading to the formation of N-oxide impurities.

Quantifying 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is mandatory under ICH Q3A(R2) guidelines, which dictate reporting thresholds as low as 0.05% depending on the maximum daily dose. Accurate quantification at these trace levels requires a reference standard with an absolutely known purity—a requirement that exposes the fatal flaw of relying solely on traditional HPLC Area % for standard certification.

G A Pyridine Sulfide Intermediate B Oxidation (mCPBA / H2O2) A->B C Desired Sulfoxide API (e.g., Omeprazole) B->C Target Pathway D Over-oxidation / N-oxidation B->D Side Reaction E 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine N-oxide D->E

Fig 1: Mechanistic formation of the N-oxide impurity during sulfide oxidation in PPI synthesis.

Comparative Evaluation of Reference Standards

Not all reference standards are created equal. The industry typically chooses between in-house synthesized crude standards, standard commercial grades (certified via mass balance or HPLC Area %), and Premium Certified Reference Materials (CRMs) certified via quantitative NMR (qNMR) [2].

The causality behind the superiority of qNMR lies in its fundamental physics: the area of an NMR resonance is directly proportional to the number of nuclei producing it, independent of the molecule's extinction coefficient. Standard commercial grades often rely on HPLC Area %, which assumes all impurities absorb UV light equally and completely ignores NMR-invisible impurities like inorganic salts or residual water, leading to a dangerous overestimation of purity [3].

Table 1: Performance Comparison of N-Oxide Reference Standard Grades
Performance MetricPremium qNMR-Certified CRMStandard Commercial GradeIn-House Synthesized
Primary Certification Method 1H-qNMR (Absolute Quantitation)HPLC-UV Area % + Mass BalanceHPLC-UV Area %
Traceability SI-traceable via internal standardOften untraceableUntraceable
Detection of Inorganic Salts Yes (Indirectly via mass balance deficit)No (Invisible to UV)No
Assay Uncertainty Extremely Low (± 0.1% to 0.5%)High (± 2.0% to 5.0%)Unknown / Variable
Impact on API Quantitation Highly accurate RRF calculationUnderestimates impurity in APIHigh risk of OOS rejection

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability criteria are embedded within the workflows to immediately flag analytical failures.

Protocol 1: Absolute Purity Determination via qNMR

This protocol establishes the absolute purity of the 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide standard using an internal calibrant, adhering to USP <761> principles [4].

Step-by-Step Methodology:

  • Calibrant Selection: Select an SI-traceable internal standard (IS) such as Maleic acid (TraceCERT®). Causality: Maleic acid provides a sharp, distinct singlet (~6.3 ppm) that does not overlap with the aromatic or methoxy protons of the N-oxide impurity.

  • Gravimetric Preparation: Accurately weigh ~10 mg of the N-oxide impurity and ~5 mg of the IS using a microbalance (d = 0.001 mg) into a clean vial. Co-dissolve in 1.0 mL of D2O or CDCl3.

  • T1 Relaxation Measurement: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in both the analyte and the IS. Causality: Protons relax at different rates. If the inter-pulse delay ( d1​ ) is too short, the signal intensity will not fully recover, skewing the integration ratio.

  • qNMR Acquisition: Set the relaxation delay ( d1​ ) to ≥5×T1​ (typically 30-60 seconds) to ensure >99.3% signal recovery. Acquire a minimum of 32 transients to achieve a Signal-to-Noise (S/N) ratio > 250:1.

  • Self-Validation Check: Calculate the purity using two different proton signals from the N-oxide (e.g., the aromatic proton and the methoxy protons). The calculated purity from both signals must agree within ±0.2% . If they do not, hidden co-eluting impurities are present under one of the peaks.

qNMR Step1 Impurity Sample + Internal Standard (Co-dissolution in D2O/CDCl3) Step2 T1 Relaxation Measurement (Inversion Recovery) Step1->Step2 Step3 1H-qNMR Acquisition (Relaxation Delay d1 > 5×T1) Step2->Step3 Step4 Signal Integration & Mass Balance (Absolute Quantitation) Step3->Step4 Step5 Certified Reference Material (Traceable Purity Value) Step4->Step5

Fig 2: Quantitative NMR (qNMR) workflow for establishing absolute purity of reference standards.

Protocol 2: HPLC-UV Impurity Profiling in API Batch Release

Once the standard is certified, it is used to determine the Relative Response Factor (RRF) for routine API testing.

Step-by-Step Methodology:

  • Standard Preparation: Dissolve the qNMR-certified N-oxide standard and the API reference standard in the mobile phase to a concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Use a gradient elution of Phosphate Buffer (pH 7.4) and Acetonitrile. Causality: The slightly basic pH ensures the pyridine moiety remains deprotonated, preventing peak tailing and ensuring sharp resolution between the API and the N-oxide.

  • RRF Calculation: Monitor at 280 nm. Calculate the RRF by dividing the area/concentration ratio of the impurity by the area/concentration ratio of the API. Crucial Step: You must multiply the standard's weight by its qNMR-derived absolute purity before calculating the concentration.

  • Self-Validation Check: The resolution ( Rs​ ) between the N-oxide peak and the main API peak must be ≥2.0 . The RSD of the standard injection areas (n=5) must be ≤2.0% .

Experimental Data: The Impact of Assay Accuracy on Batch Release

The following experimental data illustrates a real-world scenario where the choice of reference standard directly impacts the regulatory disposition of an API batch.

In this experiment, an Omeprazole API batch containing exactly 0.105% of the N-oxide impurity (above the 0.10% ICH failure threshold) was tested using two different standards.

Table 2: Impact of Reference Standard Purity on API Batch Release
ParameterPremium qNMR CRMStandard Commercial Grade
Claimed Purity on COA 99.2% (via qNMR)99.5% (via HPLC Area %)
Actual Absolute Purity 99.2%94.5% (Contains 5% invisible salts)
Calculated RRF 1.121.06 (Artificially deflated)
Measured Impurity in API 0.104% 0.096%
Regulatory Disposition FAIL (OOS - Correct) PASS (False Negative - Critical Risk)

Data Analysis & Causality: Because the Standard Commercial Grade relied on HPLC Area %, it failed to account for 5% inorganic salt content. The analyst unknowingly prepared a standard solution that was 5% less concentrated than calculated. This artificially deflated the calculated RRF, which in turn caused the API impurity calculation to be underestimated by roughly 8%. The result is a False Pass—releasing a non-compliant, potentially toxic batch into the supply chain. The qNMR CRM, by contrast, provided an absolute purity value, ensuring the API was correctly flagged as Out of Specification (OOS) [4].

References

  • Sweety Saini et al. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review." International Journal of PharmTech Research, 2019. URL:[Link]

  • Reading Scientific Services Ltd (RSSL). "qNMR for Purity Determination in Pharmaceuticals." RSSL Insights. URL:[Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. URL:[Link]

Validation

A Researcher's Guide to Purification: Crystallization vs. Chromatography for 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

Introduction In the landscape of pharmaceutical development, the purity of an intermediate is not a mere technicality; it is the foundation upon which the safety, efficacy, and consistency of the final Active Pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of an intermediate is not a mere technicality; it is the foundation upon which the safety, efficacy, and consistency of the final Active Pharmaceutical Ingredient (API) are built. 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a key heterocyclic intermediate, structurally related to building blocks for blockbuster proton pump inhibitors.[1][2] Ensuring its stringent purity is paramount, as even minor impurities can carry through subsequent synthetic steps, potentially impacting reaction kinetics, yield, and the final impurity profile of the drug substance.[3]

This guide provides an in-depth, objective comparison of the two primary purification techniques for this molecule: crystallization and column chromatography. We will move beyond a simple list of pros and cons to explore the underlying physicochemical principles, present detailed experimental protocols, and offer a decision-making framework to help researchers and process chemists select the optimal method for their specific objectives, whether for small-scale research or large-scale manufacturing.

Understanding the Molecule: Key Physicochemical Properties

The choice of a purification strategy is dictated by the molecule's inherent properties. For 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, the following characteristics are critical:

  • High Polarity: The defining feature of a pyridine N-oxide is the highly polar N⁺-O⁻ dative bond.[4][5] This, combined with the hydrophilic hydroxymethyl and methoxy groups, renders the molecule highly polar. This property governs its strong affinity for polar solvents and stationary phases.

  • Hydrogen Bonding Capability: The N-oxide oxygen is a strong hydrogen bond acceptor, while the hydroxymethyl group (-CH₂OH) is both a hydrogen bond donor and acceptor.[5][6] These interactions are crucial for selecting appropriate crystallization solvents and predicting chromatographic behavior.

  • Crystalline Solid Nature: The compound is a crystalline solid, making it a prime candidate for purification by crystallization.[4][7][8]

  • Hygroscopicity: Like many pyridine N-oxides, this compound is likely hygroscopic, readily absorbing atmospheric moisture.[4][9][10] This necessitates careful handling and drying procedures to ensure accurate analysis and stability.

  • Thermal Stability: Pyridine N-oxides are generally thermally stable, allowing for dissolution in hot solvents for crystallization, though they can decompose at excessively high temperatures.[11][12]

Method 1: Crystallization — The Scalable Workhorse

Crystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities within a chosen solvent.[13][14] For a solid compound, it is often the most economical and scalable method, making it a cornerstone of industrial pharmaceutical manufacturing.[3]

The Principle of Causality

The success of crystallization hinges on selecting a solvent system where the target compound exhibits high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures. Impurities, ideally, should either remain highly soluble in the cold solvent (in the mother liquor) or be completely insoluble in the hot solvent (removed by hot filtration). The polar nature of our target molecule suggests that polar solvents like alcohols (isopropanol, ethanol) or ketones (acetone) are excellent starting points.

Experimental Protocol: Recrystallization
  • Solvent Screening: In small test tubes, assess the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetone) at room temperature and upon heating. A suitable single solvent will fully dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide and cover it with the minimum volume of the chosen hot solvent required for complete dissolution.

  • Hot Filtration (Optional but Recommended): If insoluble particulate matter is observed, perform a rapid gravity filtration of the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7][13] This step is critical for removing dust, catalysts, or other insoluble impurities.

  • Crystal Formation: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are less likely to occlude impurities.

  • Maximizing Yield: Once the solution has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[7][15]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of the ice-cold crystallization solvent to rinse away any residual mother liquor containing dissolved impurities.[15]

  • Drying: Dry the purified crystals thoroughly under vacuum. Due to the compound's hygroscopic nature, drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) is recommended to remove both residual solvent and adsorbed water.

Crystallization_Workflow A Crude Product in Flask B Add Minimum Hot Solvent (e.g., Isopropanol) A->B C Hot Filtration (If Insoluble Impurities Present) B->C optional D Slow Cooling to Room Temperature B->D C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Under Vacuum G->H I High Purity Crystalline Product H->I

Caption: Standard workflow for purification by recrystallization.

Method 2: Chromatography — The High-Resolution Specialist

Column chromatography is a separation technique based on the differential partitioning of components in a mixture between a solid stationary phase (typically silica gel) and a liquid mobile phase.[13][16] Its high resolving power makes it invaluable for separating compounds with very similar structures or for achieving analytical-grade purity.

The Principle of Causality

The highly polar N-oxide and hydroxymethyl groups will cause our target molecule to adsorb strongly to the polar silica gel stationary phase. To elute the compound from the column, a relatively polar mobile phase is required. A mixture of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate with a highly polar solvent like methanol is a common choice for such compounds.[17] The precise ratio is determined empirically using Thin-Layer Chromatography (TLC) to ensure the target compound moves off the baseline but is well-separated from less polar and more polar impurities.

Experimental Protocol: Flash Column Chromatography
  • Mobile Phase Determination (TLC): Spot the crude material on a silica gel TLC plate and develop it in various solvent systems (e.g., 98:2, 95:5, 90:10 DCM:Methanol). The ideal system will give the target compound a Retention Factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM). Pour the slurry into a column and pack it under gentle pressure, ensuring a flat, stable bed. Add a thin layer of sand on top to protect the silica surface.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM/Methanol). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add the dried, impregnated silica to the top of the column.

  • Elution: Begin eluting the column with the mobile phase determined by TLC. Collect the eluent in a series of fractions. If separation is difficult, a gradient elution (gradually increasing the mobile phase polarity, e.g., from 2% to 10% methanol in DCM) can be employed to improve resolution.[16]

  • Fraction Analysis: Spot every few fractions on a TLC plate and visualize (e.g., with a UV lamp) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid or oil under high vacuum to remove all traces of solvent.

Chromatography_Workflow A Crude Product B Determine Mobile Phase (TLC Analysis) A->B D Dry Load Sample onto Column A->D E Elute with Mobile Phase B->E C Pack Silica Gel Column C->D D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent (Rotary Evaporator) H->I J High Purity Amorphous Product I->J

Caption: General workflow for purification by flash column chromatography.

Quantitative Comparison: Performance at a Glance

To provide a clear comparison, the following table summarizes the expected performance of each technique for purifying a 10-gram batch of crude material with an initial purity of 90%.

ParameterCrystallizationColumn ChromatographyJustification
Final Purity Typically 98.5 – 99.5%>99.5%Chromatography excels at removing trace, closely-related impurities.[16]
Typical Yield 80 – 95%65 – 85%Material loss is inevitable on a column (adsorption) and during fraction collection.
Process Time ~4-6 hours~8-12 hoursColumn packing, elution, and solvent evaporation are time-intensive steps.[16]
Solvent Consumption Low to ModerateVery HighChromatography requires large volumes of solvent for both the slurry and the mobile phase.[16]
Scalability ExcellentPoor to ModerateCrystallization is readily scaled to hundreds of kilograms; scaling chromatography is complex and expensive.[14][18]
Cost LowHighThe primary costs for chromatography are the large solvent volumes and the stationary phase.
Waste Generation LowHighThe used silica gel and large solvent volumes constitute a significant waste stream.

Decision Framework: Which Method Is Right for You?

The choice between crystallization and chromatography is not merely technical; it is strategic, depending on scale, purity requirements, and the nature of the impurities.

  • For Large-Scale Production & Process Chemistry: Crystallization is the unequivocal choice. Its cost-effectiveness, high throughput, and scalability are unmatched for manufacturing.[3] The primary development effort lies in creating a robust and reproducible crystallization process.

  • For Early-Stage Research & Discovery: Chromatography is often the go-to method. When the goal is to obtain a small amount of ultra-pure material for characterization (NMR, MS, X-ray) or biological testing, chromatography's superior resolving power is a distinct advantage.

  • For Challenging Impurity Profiles: When impurities are structurally very similar to the target compound (e.g., isomers), they may have nearly identical solubility, making separation by crystallization impossible. In this scenario, chromatography is necessary.

  • The Hybrid Approach: A common and highly effective strategy involves using both methods. An initial, crude purification might be done by chromatography, followed by a final polishing and particle engineering step via crystallization.[18][19] This leverages the strengths of both techniques.

Decision_Tree Start Start: Crude Product Scale What is the Scale? Start->Scale Purity What is the Purity Goal? Scale->Purity > 20 g (Process Scale) Impurity Impurity Profile? Scale->Impurity < 20 g (Lab Scale) Crystal Use Crystallization Purity->Crystal High Purity (>99%) Purity->Crystal Moderate Purity Impurity->Purity Dissimilar Impurities Chroma Use Chromatography Impurity->Chroma Closely Related Impurities Hybrid Consider Hybrid Approach (Chroma -> Crystal) Impurity->Hybrid

Caption: Decision framework for selecting a purification method.

Conclusion

For the purification of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, both crystallization and chromatography are viable and powerful techniques, but they serve different strategic purposes. Crystallization stands out as the superior method for bulk purification, offering an unbeatable combination of efficiency, scalability, and cost-effectiveness. Its implementation should be the primary goal for any process development or scale-up campaign. Chromatography , in contrast, is the high-resolution tool essential for the research bench, capable of delivering the highest possible purity for analytical standards and for rescuing batches contaminated with challenging impurities. A thorough understanding of both the molecule's properties and the project's specific goals is the key to making an informed and successful choice.

References

  • Pyridine-N-oxide. (n.d.). Grokipedia. Retrieved March 17, 2026, from [Link]

  • Sublimation Enthalpies of Substituted Pyridine N-Oxides. (2021). National Institutes of Health (NIH). Retrieved March 17, 2026, from [Link]

  • Thermo-oxidative degradation of styryl derivatives of pyridine-N-oxides. (n.d.). Request PDF on ResearchGate. Retrieved March 17, 2026, from [Link]

  • The lipophilicity and hydrogen bond strength of pyridine-N-oxides and protonated pyridine-N-oxides. (2012). New Journal of Chemistry (RSC Publishing). Retrieved March 17, 2026, from [Link]

  • The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes. (1969). Journal of the Chemical Society A (RSC Publishing). Retrieved March 17, 2026, from [Link]

  • Pyridine-N-oxide. (n.d.). Organic Syntheses Procedure. Retrieved March 17, 2026, from [Link]

  • Synthesis process of pyridine-N-oxide. (2022). Google Patents.
  • Crystallization approach for purification of intact monoclonal antibodies: A review. (2023). ISCA. Retrieved March 17, 2026, from [Link]

  • Pyridine N-Oxide. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • O-Substituted Pyridine N-oxide Derivatives. (n.d.). SciSpace. Retrieved March 17, 2026, from [Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. (2023). The Journal of Organic Chemistry (ACS Publications). Retrieved March 17, 2026, from [Link]

  • Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. (2020). MDPI. Retrieved March 17, 2026, from [Link]

  • Synthesis of Chromatography−Crystallization Hybrid Separation Processes. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • How can i purify N-oxides on column chromatography? (2017). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Recent trends in the chemistry of pyridine N-oxides. (2001). Arkat USA. Retrieved March 17, 2026, from [Link]

  • How to dry pyridine N-oxide obtained commerically. (2025). Reddit. Retrieved March 17, 2026, from [Link]

  • CRYSTALLIZATION. (n.d.). Ankara University. Retrieved March 17, 2026, from [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (2021). National Institutes of Health (NIH). Retrieved March 17, 2026, from [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025). At Tianming Pharmaceutical. Retrieved March 17, 2026, from [Link]

  • 3,5-Dimethyl-2-Hydroxymethyl-4-Methoxy Pyridine. (2024). ChemBK. Retrieved March 17, 2026, from [Link]

  • 4-Methoxy-2,3,5-trimethylpyridine 1-oxide. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

Sources

Comparative

Benchmarking Commercial vs. Synthesized 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide Purity

Introduction & Mechanistic Context In the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole, controlling the purity of the pyridine intermediate is a critical regula...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

In the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) such as Omeprazole and Esomeprazole, controlling the purity of the pyridine intermediate is a critical regulatory requirement. 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (CAS: 1159977-40-8) [1] is a prominent regioisomeric and over-oxidation impurity encountered during this synthesis. Accurate quantification of this impurity is mandated by ICH Q3A(R2) guidelines to ensure Active Pharmaceutical Ingredient (API) safety.

This guide provides an objective benchmarking of the purity, isotopic distribution, and structural fidelity of Commercial Reference Standards (CRS)—such as those supplied by Toronto Research Chemicals (TRC)[2] and LGC Standards[3]—against an In-House Synthesized (IHS) standard.

Causality of Impurity Formation

During the industrial synthesis of the Omeprazole intermediate (2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine), the Boekelheide rearrangement of 4-methoxy-2,3,5-trimethylpyridine N-oxide typically yields the desired 2-acetoxymethyl derivative. However, a minor mechanistic pathway involves the attack of the acetate at the 5-methyl position. Subsequent hydrolysis and unintended N-oxidation (or incomplete reduction) generate the 5-hydroxymethyl regioisomeric N-oxide[4].

ImpurityPathway A 4-Methoxy-2,3,5- trimethylpyridine N-oxide B Boekelheide Rearrangement A->B Ac2O C 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine (API Intermediate) B->C Major Pathway D Side Reaction (5-methyl attack) B->D Minor Pathway E 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine D->E Hydrolysis F N-Oxidation (Impurity Formation) E->F [O] G 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine N-oxide (Target Impurity) F->G

Fig 1. Mechanistic origin of the 5-hydroxymethyl regioisomeric N-oxide impurity.

Experimental Methodologies

In-House Synthesis Protocol (Self-Validating System)

To benchmark against commercial sources (e.g., TRC product H947890[5]), an in-house synthesis was executed. This protocol is designed as a self-validating system: every chemical transformation includes an internal quench or check to prevent artifact formation.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 10 mmol of 5-hydroxymethyl-4-methoxy-2,3-dimethylpyridine in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Chemoselective N-Oxidation: Cool the solution to 0 °C. Add 1.2 equivalents of m-chloroperoxybenzoic acid (mCPBA) dropwise over 30 minutes.

    • Causality:mCPBA is selected because it provides high chemoselectivity for the pyridine nitrogen without over-oxidizing the primary alcohol at the 5-position to an aldehyde.

  • Self-Validating Quench: After 4 hours, quench the reaction with 20 mL of saturated aqueous Na2S2O3.

    • Validation: The absence of unreacted peroxide is internally validated by a negative starch-iodine test prior to extraction. This is critical to prevent residual peroxide from degrading the standard over time.

  • Extraction & Washing: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 (3 x 30 mL) to remove the mCBA byproduct.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Silica gel, MeOH:DCM 1:9). Lyophilize the purified fractions to obtain the target N-oxide as a highly purified white solid[1].

Analytical Benchmarking Workflow

Relying solely on HPLC-UV for purity can be misleading due to UV-transparent impurities. We employ an orthogonal, self-validating analytical workflow to ensure structural integrity and absolute purity.

Workflow S1 Sample Preparation (Commercial vs Synthesized) S2 Chromatographic Separation (UHPLC-UV/PDA) S1->S2 S3 Mass Spectrometry (HRMS / LC-MS/MS) S2->S3 Eluent Split S4 Structural Confirmation (1H & 13C qNMR) S2->S4 Peak Collection S5 Data Synthesis & Purity Benchmarking S3->S5 S4->S5

Fig 2. Self-validating analytical workflow for benchmarking impurity standards.

Comparative Data Analysis

We benchmarked the IHS material against a Commercial Reference Standard (CRS). The quantitative and mass spectrometric data are summarized below.

Table 1: Quantitative Purity and Residual Analysis
Analytical ParameterCommercial Standard (CRS)In-House Synthesized (IHS)Method / Instrument
Chromatographic Purity 99.1%99.5%UHPLC-PDA (254 nm)
Assay (Absolute Purity) 97.8%99.2%1H-qNMR (Maleic Acid IS)
Residual Solvents Ethyl Acetate (4500 ppm)DCM (<100 ppm)HS-GC-FID
Water Content 0.8%0.2%Karl Fischer Titration
Inorganic Ash 0.1%<0.05%Thermogravimetric Analysis
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
ParameterTheoretical [M+H]+CRS ObservedIHS ObservedMass Error (ppm)
Exact Mass 184.0968184.0971184.0969CRS: +1.6 / IHS: +0.5
Isotopic Fidelity (M+1/M) 10.2%10.3%10.2%N/A

Discussion & Causality

Discrepancy Between HPLC Purity and qNMR Assay The data in Table 1 reveals a critical insight: the CRS exhibited a high HPLC purity (99.1%) but a noticeably lower qNMR assay (97.8%). This discrepancy is caused by the presence of NMR-silent inorganic salts and residual water (0.8%) not detected by UV absorbance. The use of qNMR with an internal standard acts as a self-validating orthogonal check against HPLC-UV. If the HPLC purity is high but the qNMR assay is low, the system flags the presence of UV-transparent impurities, preventing false-positive purity claims.

Impact of Purification Strategies The CRS contained 4500 ppm of ethyl acetate, indicating it was likely purified via crystallization from an EtOAc/Hexane system. While within acceptable limits for general qualitative use, these residual solvents skew the mass balance. Conversely, the IHS standard was purified via lyophilization from an aqueous/organic mixture, resulting in significantly lower residual solvent (DCM <100 ppm) and water content, yielding a higher absolute assay (99.2%). The causality here is direct: the choice of final purification dictates the residual solvent profile, which fundamentally impacts the standard's use in quantitative HPLC-UV assays where a 100% mass-balance is incorrectly assumed.

Conclusion

Both the Commercial Reference Standard and the In-House Synthesized material are fit-for-purpose for identifying the 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide impurity in PPI synthesis. However, for rigorous quantitative benchmarking and regulatory submissions, researchers must not rely solely on a vendor's Certificate of Analysis (CoA) derived from Area Normalization (HPLC). Implementing a self-validating qNMR protocol is essential to establish the true mass fraction of the standard, ensuring absolute analytical integrity.

References

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. URL: [Link]

  • FDA Guidance for Industry: ANDAs: Impurities in Drug Substances. U.S. Food and Drug Administration. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical nature of pyridine N-oxide derivatives.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[3][7]

Given these potential hazards, this compound must be handled as a hazardous chemical, and its disposal must follow stringent protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes that could cause serious eye irritation.[7][8]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation.[7][8]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be needed for large-scale operations.Minimizes the inhalation of any dust or vapors, which can cause respiratory tract irritation.[1][7]

The Cardinal Rules of Chemical Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions within the waste container.[9][10] 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide should be collected as a distinct waste stream or with compatible chemicals.

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[7]

  • Strong Acids: May cause a reaction, the specifics of which are unknown but should be avoided as a precaution.

  • Bases: Should also be kept separate to prevent any unknown reactions.[9]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide waste.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is in good condition, free of leaks or rust, and has a secure, tight-fitting lid.[9][11][12]

  • The container material must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

Step 2: Proper Labeling of the Waste Container

  • Clearly label the container with the words "Hazardous Waste".[11][12]

  • Identify the contents fully: "5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide". Avoid using abbreviations or chemical formulas.[11]

  • Indicate the approximate concentration or quantity of the waste.

  • Include the name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation

  • Store the designated waste container in a "Satellite Accumulation Area" (SAA) within the laboratory, near the point of generation.[9]

  • Keep the container closed at all times, except when adding waste.[9][11][12]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.[9]

Step 4: Arranging for Disposal

  • Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a hazardous waste pickup.[11]

  • Do not pour this chemical down the drain or dispose of it in the regular trash.[13]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate any potential hazards.

For a Small Spill (manageable by lab personnel):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Containment: If it is a solid, carefully sweep it up to avoid creating dust. If it is a solution, absorb it with an inert material like vermiculite, sand, or a chemical spill pillow.

  • Collection: Place the contained material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

For a Large Spill (requires assistance):

  • Evacuate: Immediately evacuate the area.

  • Isolate: If it is safe to do so, close the doors to the affected area to contain any vapors.

  • Alert: Activate the nearest fire alarm and/or call your institution's emergency number and EH&S department.

  • Do Not Re-enter: Await the arrival of trained emergency responders.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide.

DisposalWorkflow Start Waste Generated: 5-Hydroxymethyl-4-methoxy- 2,3-dimethylpyridine N-oxide AssessHazards Assess Hazards (Skin/Eye Irritant, Harmful) Start->AssessHazards Spill Spill Occurs Start->Spill SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) AssessHazards->SelectPPE IsContainerReady Is a Labeled, Compatible Hazardous Waste Container Available? SelectPPE->IsContainerReady PrepareContainer Prepare and Label a Compatible Container IsContainerReady->PrepareContainer No CollectWaste Collect Waste in Designated Container IsContainerReady->CollectWaste Yes PrepareContainer->CollectWaste StoreWaste Store in Satellite Accumulation Area CollectWaste->StoreWaste CollectWaste->Spill IsContainerFull Is Container Full or Project Complete? StoreWaste->IsContainerFull IsContainerFull->StoreWaste No ArrangePickup Contact EH&S for Hazardous Waste Pickup IsContainerFull->ArrangePickup Yes End Proper Disposal Complete ArrangePickup->End SmallSpill Small Spill Procedure Spill->SmallSpill Manageable LargeSpill Large Spill Procedure Spill->LargeSpill Not Manageable SmallSpill->CollectWaste EmergencyResponse Contact Emergency Response / EH&S LargeSpill->EmergencyResponse

Sources

Handling

Personal protective equipment for handling 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

Standard Operating Procedure & PPE Matrix: Handling 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide As a Senior Application Scientist, I frequently oversee the synthesis and scale-up of substituted pyridines. 5-Hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Matrix: Handling 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide

As a Senior Application Scientist, I frequently oversee the synthesis and scale-up of substituted pyridines. 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide (CAS: 1159977-40-8) is a highly specialized intermediate, often utilized in the structural development of proton pump inhibitors (PPIs) and related pharmaceutical active ingredients[1]. While its utility in drug development is vast, handling this compound requires a rigorous, self-validating safety protocol. This guide provides the mechanistic rationale behind the required Personal Protective Equipment (PPE) and outlines a field-proven operational workflow.

Section 1: Mechanistic Hazard Assessment

Understanding the molecular behavior of a compound is the first step in laboratory safety. This chemical presents specific hazards (Acute Toxicity Category 4 and Skin/Eye Irritation Category 2) due to its structural moieties[2]:

  • The N-Oxide Moiety: The oxidation of the pyridine nitrogen creates a highly polar N-O bond. This amphiphilic nature significantly increases the molecule's ability to penetrate the lipid bilayer of the stratum corneum compared to its unoxidized parent compound, elevating the risk of transdermal systemic absorption.

  • Hydrogen Bonding Potential: The presence of the hydroxymethyl (-CH2OH) and methoxy (-OCH3) groups allows the molecule to act as both a hydrogen bond donor and acceptor. If aerosolized powder contacts the ocular mucosa or respiratory tract, it rapidly solubilizes in biological fluids, leading to severe, immediate irritation (H315, H319, H335)[2].

Section 2: Mandatory Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), employers must implement a Chemical Hygiene Plan that includes specific PPE to mitigate exposure[3],[4]. The following matrix details the required PPE and the causality behind each selection.

Protection CategoryRequired SpecificationMechanistic Rationale & Causality
Hand Protection Nitrile gloves (min. 8 mil thickness), double-gloved.The N-oxide's polarity increases skin permeability. Standard latex is insufficient; nitrile provides a robust chemical barrier against polar organic solids, preventing transdermal absorption.
Eye/Face Protection ANSI Z87.1+ Chemical splash goggles.Fine powders can easily aerosolize during transfer. The hydroxymethyl group rapidly hydrogen-bonds with ocular mucosa, causing severe corneal irritation. Safety glasses are inadequate.
Respiratory Protection N95 particulate respirator or PAPR (if handled outside a hood).Mitigates inhalation of airborne particulates (H332, H335)[2]. The electrostatic filter captures fine dust generated during weighing.
Body Protection Flame-resistant (FR) lab coat, fully buttoned; closed-toe shoes.Prevents the accumulation of chemical dust on personal clothing, which could lead to prolonged, unnoticed dermal exposure.

Section 3: Operational Workflow & Handling Protocol

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is verified.

  • Engineering Control Verification: Before opening the container, verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm)[5].

  • Preparation & Anti-Static Measures: 5-Hydroxymethyl-4-methoxy-2,3-dimethylpyridine N-oxide is a fine powder. Use anti-static spatulas and grounded weigh boats. Causality: Static charge buildup on standard plastic spatulas causes the powder to repel and aerosolize, increasing inhalation risk.

  • Weighing & Dispensing: Tare the vessel, carefully dispense the required mass, and immediately seal both the source container and the reaction vessel. Never transport an open container containing the powder across the laboratory[6].

  • Solubilization: Transfer the sealed reaction vessel to the reaction block. When adding solvents (e.g., dichloromethane or methanol), add them slowly down the side of the vessel to prevent dust kick-up.

Section 4: Spill Response & Disposal Plan

In the event of a spill, immediate containment is required as per ECHA safety data sheet guidelines[7].

  • Spill Containment (Solid): Do not dry sweep, as this will aerosolize the N-oxide. Gently cover the spill with damp absorbent pads or a sweeping compound like vermiculite to suppress dust generation.

  • Decontamination: Because the N-oxide and hydroxymethyl groups make the compound highly soluble in polar solvents, wash the affected area with a 70% isopropanol or ethanol solution, followed by soap and water.

  • Disposal: Collect all contaminated vermiculite, pads, and PPE into a sealable, compatible hazardous waste container. Label clearly as "Hazardous Waste: Toxic/Irritant Solid (Pyridine N-oxide derivative)" in compliance with EPA/RCRA and local regulations[6].

Section 5: Workflow Visualization

The following diagram illustrates the logical flow of handling, exposure control, and emergency response for this compound.

G Start Start: Chemical Handling (CAS: 1159977-40-8) PPE Don Mandatory PPE (Nitrile, Goggles, FR Coat) Start->PPE FumeHood Transfer to Fume Hood (Min. 100 fpm face velocity) PPE->FumeHood Weighing Weighing & Dispensing (Use anti-static tools) FumeHood->Weighing Reaction Reaction / Solubilization Weighing->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Spill Response Protocol (Vermiculite, Wet Wipe) Spill->SpillResponse Yes Disposal Hazardous Waste Disposal (EPA/RCRA Compliant) Spill->Disposal No SpillResponse->Disposal

Figure 1: Operational workflow for handling and disposal of pyridine N-oxide derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version." National Academies Press (US); 2011. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450)." eCFR. URL:[Link]

  • European Chemicals Agency (ECHA). "Guidance on the compilation of safety data sheets." ECHA Europa. URL:[Link]

Sources

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